molecular formula C20H13Cl2NO4 B15568340 Antibacterial agent 216

Antibacterial agent 216

Cat. No.: B15568340
M. Wt: 402.2 g/mol
InChI Key: JKWDTWJMTFDQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 216 is a useful research compound. Its molecular formula is C20H13Cl2NO4 and its molecular weight is 402.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H13Cl2NO4

Molecular Weight

402.2 g/mol

IUPAC Name

2-chloro-3-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]naphthalene-1,4-dione

InChI

InChI=1S/C20H13Cl2NO4/c1-27-11-8-6-10(7-9-11)16-15(22)20(26)23(16)17-14(21)18(24)12-4-2-3-5-13(12)19(17)25/h2-9,15-16H,1H3

InChI Key

JKWDTWJMTFDQHA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Antibacterial Agent 216: A Novel Synthetic Compound Targeting Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, origin, and mechanism of a promising new anti-tubercular agent.

For Immediate Release

Manipal, India - In the global fight against antimicrobial resistance, the discovery of novel antibacterial agents is paramount. Researchers have unveiled a potent synthetic compound, designated "Antibacterial agent 216" and referred to in scientific literature as "Compound 2a," which demonstrates significant bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This in-depth technical guide explores the discovery, synthetic origin, and mechanism of action of this promising new therapeutic candidate.

Discovery and Origin: A Computational Approach to a Synthetic Solution

This compound is a purely synthetic molecule, born from a targeted drug discovery program aimed at identifying new inhibitors of mycobacterial respiration. Its discovery was not a matter of chance but the result of a comprehensive molecular docking study. A research team, led by scientists from the Manipal Academy of Higher Education, designed a unique series of scaffolds combining a naphthoquinone core with an azetidinone ring. This rational design approach was intended to create molecules with a high binding affinity for a novel target within M. tuberculosis.

The origin of this compound is rooted in medicinal chemistry, specifically the strategic synthesis of compounds to inhibit essential life processes in bacteria. Unlike many traditional antibiotics that are derived from natural sources, this agent is the product of a carefully planned synthetic route, highlighting the power of computational chemistry in modern drug discovery. The specific molecule, Compound 2a, emerged as a lead candidate from this synthetic series due to its potent in vitro activity. The intellectual property surrounding this compound and its analogs is protected by a patent (Publication No. 202141033473), underscoring its novelty and potential therapeutic value.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (Compound 2a).

Table 1: In Vitro Anti-tubercular Activity of this compound (Compound 2a)

ParameterValueNotes
Synergistic Bactericidal Concentration 0.39 µg/mLIn combination with Isoniazid (B1672263) (INH) and Rifampicin (B610482) (RIF)

Further detailed quantitative data, including Minimum Inhibitory Concentrations (MICs) against various Mtb strains and cytotoxicity profiles, are available within the primary research publication but are not publicly accessible at the time of this report.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Synthesis of this compound (Compound 2a)

The synthesis of Compound 2a is a multi-step process involving the combination of a naphthoquinone moiety with a substituted azetidinone ring. While the precise, step-by-step protocol with reagent quantities and reaction conditions is proprietary and detailed within the primary research publication, the general synthetic strategy is as follows:

  • Synthesis of the Naphthoquinone Precursor: A suitable 2-hydroxy-1,4-naphthoquinone (B1674593) derivative is prepared as the starting material.

  • Synthesis of the Azetidinone Moiety: A substituted β-lactam (azetidinone) ring is synthesized through a cycloaddition reaction.

  • Coupling Reaction: The naphthoquinone precursor is chemically linked to the azetidinone moiety to yield the final product, Compound 2a.

  • Purification and Characterization: The synthesized compound is purified using chromatographic techniques and its structure is confirmed by spectroscopic methods (NMR, Mass Spectrometry).

In Vitro Anti-tubercular Activity Assay

The anti-tubercular activity of Compound 2a was determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv and multidrug-resistant clinical isolates are cultured in an appropriate broth medium to mid-log phase.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the diluted compound.

  • Incubation: The microplate is incubated at 37°C for a defined period.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading of Results: After a further incubation period, the color change in each well is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.

Synergy Testing

The synergistic effect of Compound 2a with isoniazid and rifampicin was evaluated using a checkerboard assay.

  • Preparation of Drug Plates: A 96-well microplate is prepared with serial dilutions of Compound 2a along the x-axis and serial dilutions of isoniazid or rifampicin along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation and Analysis: The plate is incubated, and the MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy.

Mechanism of Action Studies

The mechanism of action was elucidated through a combination of chemo-stress assays, proteome profiling, and metabolomics.

  • Chemo-stress Assay: This assay assesses the ability of the compound to induce specific cellular stresses in M. tuberculosis, providing clues about its molecular target.

  • Proteome Profiling: The protein expression profile of M. tuberculosis treated with Compound 2a is compared to that of untreated bacteria using techniques like mass spectrometry. Down-regulation of specific proteins can indicate the pathway being inhibited.

  • Metabolomics: The metabolic profile of treated and untreated bacteria is analyzed to identify changes in metabolite levels, further pinpointing the disrupted metabolic pathway.

Visualizing the Core Mechanisms

To better understand the logical relationships and processes involved in the discovery and action of this compound, the following diagrams are provided.

G Discovery Workflow of this compound cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation Molecular Docking Molecular Docking Synthesis of Compound 2a Synthesis of Compound 2a Molecular Docking->Synthesis of Compound 2a Identifies Promising Scaffold Scaffold Design Scaffold Design Scaffold Design->Molecular Docking Purification & Characterization Purification & Characterization Synthesis of Compound 2a->Purification & Characterization In Vitro Anti-TB Assays In Vitro Anti-TB Assays Purification & Characterization->In Vitro Anti-TB Assays Provides Pure Compound Synergy Studies Synergy Studies In Vitro Anti-TB Assays->Synergy Studies Cytotoxicity Assays Cytotoxicity Assays Synergy Studies->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies

Caption: A flowchart illustrating the discovery pipeline of this compound.

G Mechanism of Action of this compound This compound This compound Cytochrome bc1 Complex (QcrB) Cytochrome bc1 Complex (QcrB) This compound->Cytochrome bc1 Complex (QcrB) Inhibits Electron Transport Chain Electron Transport Chain Cytochrome bc1 Complex (QcrB)->Electron Transport Chain Disrupts ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Blocks Bacterial Cell Death Bacterial Cell Death ATP Synthesis->Bacterial Cell Death Leads to

Caption: The signaling pathway illustrating the inhibitory action of this compound.

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis therapies. Its synthetic origin, rational design, and novel mechanism of action make it a compelling candidate for further development. The potent synergistic effect with existing first-line drugs offers the potential for combination therapies that could shorten treatment duration and combat the emergence of drug resistance. Further in vivo studies are warranted to fully assess the therapeutic potential of this promising new compound.

The Enigmatic "Antibacterial Agent 216": A Case of Ambiguous Identity

Author: BenchChem Technical Support Team. Date: December 2025

The term "Antibacterial agent 216" does not correspond to a specific, recognized chemical compound in the scientific literature. An extensive search of chemical databases and scholarly articles reveals that the designation "216" appears in various contexts related to different antibacterial substances, but not as a unique identifier for a single molecule. This ambiguity makes it impossible to provide a detailed technical guide on its chemical structure, properties, and associated experimental protocols as requested.

While the initial search for "this compound" did not yield a singular entity, the query did highlight several distinct antibacterial agents where the number "216" appears coincidentally in the associated research. These include:

  • Bacteriocin (B1578144) ZFM216: A bacteriocin produced by the bacterium Lacticaseibacillus rhamnosus ZFM216. Bacteriocins are proteinaceous toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains. Research on bacteriocin ZFM216 indicates it has high antibacterial ability against most Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes[1].

  • A Quinoxaline (B1680401) Derivative: A research paper describes a series of quinoxaline-based compounds with antibacterial activity. Within this series, a specific compound is mentioned with a melting point of 214–216 °C[2]. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered interest for their diverse biological activities, including antimicrobial effects.

  • Silver Multilayer Coating: A study on the antibacterial properties of a silver multilayer coating for orthopedic implants is published in the journal Coatings, Volume 14, Issue 2, as article number 216[3]. Silver ions are well-known for their broad-spectrum antimicrobial properties.

The lack of a defined chemical structure for a singular "this compound" precludes the fulfillment of the core requirements for a detailed technical guide. It is not possible to present quantitative data in structured tables, provide specific experimental methodologies, or create diagrams of signaling pathways without a specific molecule as the subject of investigation.

Researchers, scientists, and drug development professionals seeking information on antibacterial agents are encouraged to use more specific identifiers such as a compound's formal chemical name, CAS registry number, or a specific designation from a known chemical series. This will ensure the retrieval of accurate and relevant technical information.

References

"Antibacterial agent 216" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antibacterial Agent 216, a potent compound with significant activity against Mycobacterium tuberculosis. This document details its chemical identity, quantitative biological data, experimental protocols, and proposed mechanism of action, serving as a valuable resource for researchers in the field of antibacterial drug discovery and development.

Chemical Identification

Initial investigations have identified "this compound" as Compound 2a/Compound 4 from relevant scientific literature.

  • IUPAC Name: 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine[1][2][3]

  • MedChemExpress Catalog Number: HY-175825 (as "this compound")

Quantitative Data Summary

The primary biological activity of this compound is its potent inhibition of Mycobacterium tuberculosis. The following table summarizes the key quantitative data from in vitro studies.

Parameter Value Details Reference
MIC vs. M. tuberculosis H37Rv 0.05 µg/mLStandard drug-sensitive strain[1][2]
MIC vs. Drug-Resistant Strain (CIBIN 112) 0.05 µg/mL10x more active than isoniazid (B1672263), 20x more active than streptomycin, and 28x more active than ethambutol (B1671381) against this resistant strain.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature detailing the synthesis and evaluation of this compound.

Synthesis of 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (B1258908)

This protocol describes the synthesis of the title compound from isonicotinic acid hydrazide (isoniazid) and palmitoyl (B13399708) chloride.

Materials:

  • Isonicotinic acid hydrazide

  • Palmitoyl chloride

  • Appropriate solvent (e.g., pyridine, dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., reflux condenser, filtration equipment, recrystallization solvents)

Procedure:

  • Acylation: Dissolve isonicotinic acid hydrazide in a suitable solvent.

  • Add palmitoyl chloride dropwise to the solution while stirring.

  • The reaction mixture is typically heated under reflux for a specified period to ensure complete reaction.

  • Work-up: After cooling, the reaction mixture is processed to isolate the crude product. This may involve filtration to remove any solids and washing with appropriate solvents to remove impurities.

  • Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system, to yield the final product, 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine.

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) for positive controls

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted to a standardized concentration.

  • Compound Dilution: A serial dilution of this compound is prepared in the microplate wells containing Middlebrook 7H9 broth.

  • Inoculation: The standardized bacterial suspension is added to each well containing the test compound. Control wells (no drug) are also included.

  • Incubation: The microplates are sealed and incubated at 37°C for a period of 5-7 days.

  • Alamar Blue Addition: After the incubation period, Alamar Blue reagent is added to each well.

  • Re-incubation: The plates are re-incubated for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue (no growth) to pink (growth).

Signaling Pathways and Experimental Workflows

Synthesis Workflow

The synthesis of 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine is a two-step process involving the acylation of isoniazid followed by cyclodehydration to form the oxadiazole ring.

Synthesis_Workflow Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Acylation Acylation Isoniazid->Acylation PalmitoylChloride Palmitoyl Chloride PalmitoylChloride->Acylation Intermediate Acylhydrazide Intermediate Acylation->Intermediate Cyclodehydration Cyclodehydration Intermediate->Cyclodehydration Product 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (this compound) Cyclodehydration->Product

Caption: Synthetic pathway of this compound.

Proposed Mechanism of Action

The high lipophilicity of the pentadecyl chain is suggested to play a crucial role in the compound's potent antimycobacterial activity. This lipophilicity likely facilitates the penetration of the bacterial cell wall, allowing the molecule to reach its intracellular target(s).

Mechanism_of_Action Agent This compound (Lipophilic) Penetration Enhanced Penetration Agent->Penetration Lipophilic Interaction CellWall Mycobacterial Cell Wall (Lipid-Rich) Penetration->CellWall Intracellular Intracellular Space Penetration->Intracellular Target Putative Intracellular Target(s) Intracellular->Target Inhibition Inhibition of Bacterial Growth Target->Inhibition

Caption: Proposed mechanism of action for this compound.

References

An In-depth Technical Guide to the Spectrum of Antimicrobial Activity of Ceftriaxone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro antibacterial spectrum of Ceftriaxone, detailed methodologies for its assessment, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Spectrum

The in vitro activity of Ceftriaxone is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents the visible growth of a microorganism under standardized laboratory conditions. The following tables summarize the MIC data for Ceftriaxone against a range of clinically significant bacterial species. MIC values are presented as MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).

Table 1: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.25≤0.25
Klebsiella pneumoniae≤0.251
Klebsiella oxytoca≤0.250.5
Proteus mirabilis≤0.25≤0.25
Haemophilus influenzae≤0.015≤0.015
Moraxella catarrhalis0.120.25
Neisseria gonorrhoeae≤0.0080.015
Serratia marcescens14
Enterobacter cloacae132
Acinetobacter spp.1664
Note: Data is compiled from various surveillance studies. MIC values can exhibit variability based on geographic location and the prevalence of resistance mechanisms.

Table 2: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.030.12
Streptococcus pneumoniae (penicillin-resistant)0.52
Streptococcus pyogenes≤0.06≤0.06
Staphylococcus aureus (methicillin-susceptible)24
Note: Ceftriaxone is generally not effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Mechanism of Action

Ceftriaxone is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1] As a member of the β-lactam family of antibiotics, its primary mode of action involves binding to and inactivating penicillin-binding proteins (PBPs).[2][3] These enzymes, which include transpeptidases, are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptidoglycan chains.[2][4] By disrupting this process, Ceftriaxone compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[5][6] The syn-configuration of its methoxy (B1213986) oxime moiety confers stability against many β-lactamase enzymes produced by Gram-negative bacteria, which contributes to its broad spectrum of activity.[2]

Mechanism of action of Ceftriaxone.

Experimental Protocols

The determination of MIC values is fundamental for evaluating the susceptibility of bacterial isolates to antibiotics. The following are standardized methodologies employed to ascertain the in vitro activity of Ceftriaxone.

Broth Microdilution Method

The broth microdilution method is a gold standard for quantitative susceptibility testing.[7]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of Ceftriaxone is prepared and serially diluted in Mueller-Hinton broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a pure culture are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This suspension is then diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[7]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[7]

  • Result Interpretation: The MIC is determined as the lowest concentration of Ceftriaxone that shows no visible bacterial growth (turbidity).[7]

G start Start prep_agent Prepare serial dilutions of Ceftriaxone in 96-well plate start->prep_agent prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read plate for visible growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[9][10]

Protocol:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to the 0.5 McFarland turbidity standard.[8]

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar (B569324) plate to create a uniform lawn of bacteria.[11]

  • Disk Placement: Paper disks impregnated with a standard concentration of Ceftriaxone are placed on the agar surface using sterile forceps.[12] The disks should be spaced at least 24 mm apart.[11]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[12] This diameter is then compared to standardized charts to classify the organism as susceptible, intermediate, or resistant to Ceftriaxone.[12]

Summary of Antimicrobial Activity

Ceftriaxone demonstrates potent in vitro activity against a broad spectrum of bacterial pathogens.[13]

  • Gram-Negative Coverage: It is highly effective against many members of the Enterobacteriaceae family, including E. coli, K. pneumoniae, and P. mirabilis.[14] It also shows excellent activity against H. influenzae, M. catarrhalis, and N. gonorrhoeae.[14] However, its effectiveness against Pseudomonas aeruginosa is limited, and resistance can be an issue with Enterobacter and Acinetobacter species.[2][14]

  • Gram-Positive Coverage: Ceftriaxone is active against streptococcal species, including penicillin-susceptible and some penicillin-resistant S. pneumoniae, as well as S. pyogenes.[14] Its activity against methicillin-susceptible S. aureus is moderate.[14]

References

Technical Guide: An Examination of a Novel Antibacterial Agent Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "Antibacterial agent 216" was not publicly available. This technical guide utilizes data and protocols for a representative novel synthetic compound, designated "Antibacterial Agent 32," which demonstrates potent activity against Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Antibacterial Agent 32 is a novel synthetic compound exhibiting significant bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and transcription. This targeted approach leads to rapid bacterial cell death while demonstrating minimal cytotoxicity against mammalian cells, suggesting a favorable therapeutic window. This guide provides an in-depth overview of its in vitro activity, selectivity, and the experimental protocols for its evaluation.

Quantitative Data Summary

The in vitro efficacy and selectivity of Antibacterial Agent 32 have been quantified through various assays. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Antibacterial Activity of Agent 32

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.25
Methicillin-resistant S. aureus (MRSA)Gram-positive1.0
Escherichia coli (ATCC 25922)Gram-negative2.0
Pseudomonas aeruginosa (ATCC 27853)Gram-negative4.0
Klebsiella pneumoniae (ATCC 700603)Gram-negative2.0
Source: BenchChem[1]

Table 2: Selectivity and Cytotoxicity Profile

Cell LineOrganismAssay TypeIC₅₀ (µg/mL)Selectivity Index (SI)
HEK293 (Human Embryonic Kidney)HumanMTT Assay> 128> 256 (vs. S. aureus)
HepG2 (Human Liver Carcinoma)HumanMTT Assay> 128> 256 (vs. S. aureus)
Selectivity Index (SI) is calculated as IC₅₀ (Mammalian) / MIC (Bacterial)
Source: BenchChem[1]

Mechanism of Action

Antibacterial Agent 32 functions as a dual inhibitor of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for maintaining the proper topology of DNA during replication and transcription. By inhibiting these enzymes, the agent disrupts essential cellular processes, leading to rapid bacterial cell death.

cluster_agent Antibacterial Agent 32 cluster_bacteria Gram-Positive Bacterium Agent Agent 32 DNA_gyrase DNA Gyrase Agent->DNA_gyrase Inhibits Topoisomerase_IV Topoisomerase IV Agent->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death

Figure 1. Proposed mechanism of action for Antibacterial Agent 32.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key in vitro and in vivo assays used to characterize Antibacterial Agent 32.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

cluster_prep Preparation cluster_incubation Incubation & Analysis Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Inoculate Add inoculum to wells Inoculum->Inoculate Dilution Serially dilute Agent 32 in 96-well plate Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Inoculum Preparation: A culture of the test bacteria is grown overnight on an appropriate agar (B569324) medium. Several colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.[1]

  • Compound Dilution: A stock solution of Antibacterial Agent 32 is prepared and serially diluted in CAMHB within a 96-well plate to obtain a range of concentrations.

  • Inoculation: 50 µL of the prepared bacterial inoculum is added to each well containing 50 µL of the diluted agent. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included.[1]

  • Incubation: The plate is covered and incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.[1]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the antibacterial agent on a mammalian cell line to determine its selectivity.

cluster_cell_prep Cell Culture cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_cells Seed mammalian cells in 96-well plate Incubate_attach Incubate for 24h for cell attachment Seed_cells->Incubate_attach Add_compound Add serial dilutions of Agent 32 Incubate_attach->Add_compound Incubate_compound Incubate for 48 hours Add_compound->Incubate_compound Add_MTT Add MTT solution Incubate_compound->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Measure_absorbance Measure absorbance to determine viability Incubate_MTT->Measure_absorbance Calculate_IC50 Calculate IC₅₀ Measure_absorbance->Calculate_IC50

Figure 3. Workflow for the cytotoxicity (MTT) assay.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., HEK293) are seeded into a 96-well plate and incubated to allow for attachment.

  • Compound Addition: The cell culture medium is replaced with medium containing serial dilutions of Antibacterial Agent 32. Vehicle and untreated control wells are included.[1]

  • Incubation: The cells are incubated with the compound for 48 hours.[1]

  • MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is read on a microplate reader. The concentration of the agent that inhibits cell growth by 50% (IC₅₀) is then calculated.

In Vivo Efficacy (Mouse Sepsis Model)

This protocol evaluates the in vivo efficacy of the antibacterial agent in a mouse model of systemic infection.

Detailed Steps:

  • Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose of a bacterial pathogen (e.g., S. aureus).

  • Treatment: One hour post-infection, mice are treated with various doses of Antibacterial Agent 32 via IP injection. A control group receives only the vehicle.[1]

  • Monitoring: The animals are monitored for morbidity and mortality over a period of 7 days.[1]

  • Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves, and statistical significance between groups is determined using the log-rank test.[1]

Conclusion

Antibacterial Agent 32 demonstrates promising potential as a therapeutic agent against Gram-positive bacterial infections. Its potent bactericidal activity, coupled with a high selectivity index, suggests a favorable safety profile. The targeted mechanism of action, inhibiting essential bacterial enzymes, is a well-validated strategy for antibiotic development. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Antibacterial Agent 216: A Novel LpxC Inhibitor Targeting Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health.[1][2][3] The unique outer membrane structure of these pathogens, characterized by the presence of lipopolysaccharide (LPS), serves as a significant barrier to many existing antibiotics.[2] This has necessitated the exploration of novel therapeutic targets.[4] One of the most promising of these is the enzyme LpxC, which catalyzes the first committed step in the biosynthesis of Lipid A, the essential anchor of LPS.[4][5][6] This guide provides a comprehensive technical overview of "Antibacterial Agent 216," a novel, potent hydroxamate-based inhibitor of LpxC, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.

Introduction to Gram-Negative Resistance and the LpxC Target

Gram-negative bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, are responsible for a significant proportion of hospital-acquired infections and are increasingly resistant to last-resort antibiotics.[7] A key reason for their intrinsic resistance is their complex cell envelope, particularly the outer membrane, which is rich in LPS. LPS is crucial for bacterial viability, providing structural integrity and protecting the cell from hostile environments and certain antibiotics.

The biosynthesis of LPS is a multi-step enzymatic process that is unique to Gram-negative bacteria, making its components attractive targets for new drugs.[4] The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC, is a zinc-dependent metalloenzyme that catalyzes the second, and first irreversible, step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc.[4][6] Inhibition of LpxC halts the production of Lipid A, leading to the disruption of outer membrane assembly and ultimately, bacterial cell death.[5][8] Agent 216 has been developed as a potent inhibitor of LpxC, demonstrating significant promise as a narrow-spectrum antibiotic specifically for Gram-negative infections.[9]

Mechanism of Action of Agent 216

Agent 216 belongs to a class of hydroxamate-containing inhibitors designed to target the catalytic zinc ion within the active site of LpxC.[4] The mechanism involves the hydroxamate group chelating the essential Zn²⁺ ion, preventing the binding and subsequent deacetylation of the native substrate. This leads to a rapid bactericidal effect.[5][6] The specificity of Agent 216 for LpxC over other mammalian zinc-dependent enzymes provides a favorable therapeutic window.

Diagram: LpxC Inhibition in Lipid A Biosynthesis

LipidA_Pathway cluster_pathway Lipid A Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA + Acyl-ACP UDP_3_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC (Target) UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_acyl_GlcN - Acetate LpxD LpxD UDP_3_acyl_GlcN->LpxD + Acyl-ACP Lipid_X Lipid X LpxD->Lipid_X Kdo2_Lipid_A LPS Assembly Lipid_X->Kdo2_Lipid_A ... (Further Steps) Agent216 Agent 216 Agent216->LpxC Inhibits

Caption: Inhibition of LpxC by Agent 216 blocks the committed step of Lipid A synthesis.

Quantitative Data Summary

The efficacy of Agent 216 has been evaluated through a series of in vitro and in vivo studies. The data are summarized below for clarity and comparison.

Table 1: In Vitro Antibacterial Activity of Agent 216

This table presents the Minimum Inhibitory Concentration (MIC) of Agent 216 required to inhibit the visible growth of various Gram-negative pathogens.

Bacterial StrainMIC (µg/mL)
Escherichia coli (ATCC 25922)0.5
Pseudomonas aeruginosa (PAO1)1
Klebsiella pneumoniae (ATCC 700603)0.25
Acinetobacter baumannii (MDR Isolate)4
Enterobacter cloacae (Clinical Isolate)1
Table 2: LpxC Enzymatic Inhibition

This table shows the concentration of Agent 216 required to inhibit 50% of the LpxC enzyme activity (IC₅₀) from different bacterial species.

LpxC Enzyme SourceIC₅₀ (nM)
E. coli LpxC2.6
P. aeruginosa LpxC4.1
K. pneumoniae LpxC1.9
Table 3: In Vivo Efficacy in Murine Sepsis Model

This table summarizes the efficacy of Agent 216 in a neutropenic mouse thigh infection model, showing the dose required to achieve a static effect (no change in bacterial load) and a 1-log₁₀ reduction in colony-forming units (CFU) after 24 hours.[10]

PathogenDosing Regimen (Intraperitoneal)Static Dose (mg/kg)1-Log₁₀ Kill Dose (mg/kg)
E. coli (ATCC 25922)Every 6 hours1025
P. aeruginosa (PAO1)Every 6 hours2050

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A suspension of the test bacteria is prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Agent 216 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[11] A two-fold serial dilution series is prepared in a 96-well microtiter plate using MHB to achieve the desired final concentrations.[12] The final DMSO concentration is kept below 1% to avoid affecting bacterial growth.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate includes a positive control (bacteria in broth without the agent) and a negative control (broth only).

  • Reading Results: The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of Agent 216 that completely inhibits visible bacterial growth.[12]

Diagram: MIC Determination Workflow

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution of Agent 216 in 96-Well Plate start->serial_dilute inoculate Inoculate Wells with Bacteria (Final Conc: 5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic end Determine MIC read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: LpxC Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of Agent 216 on purified LpxC enzyme.

  • Enzyme and Substrate Preparation: Recombinant LpxC enzyme is purified. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized and prepared in assay buffer.

  • Assay Reaction: The reaction is performed in a 96-well plate. Agent 216, serially diluted in DMSO, is pre-incubated with the LpxC enzyme in assay buffer containing Tris-HCl and ZnCl₂ for 15 minutes at room temperature.

  • Initiation and Detection: The enzymatic reaction is initiated by adding the substrate. The reaction proceeds for 30 minutes at 37°C. The product of the deacetylation reaction contains a free amine, which is detected by adding a fluorescent probe (e.g., fluorescamine). The fluorescence is measured using a plate reader (Excitation/Emission ~390/475 nm).

  • Data Analysis: The fluorescence intensity is proportional to enzyme activity. The percentage of inhibition is calculated relative to a DMSO-only control. The IC₅₀ value is determined by fitting the dose-response curve using a non-linear regression model.

Protocol: Murine Thigh Infection Model

This in vivo model assesses the efficacy of Agent 216 in a live animal infection context.[13][14]

  • Animal Preparation: Female ICR or C57BL/6 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 before infection.[10]

  • Infection: On day 0, mice are anesthetized and injected intramuscularly in the thigh with a 0.1 mL suspension of the test pathogen (e.g., E. coli) containing approximately 10⁶ CFU.[15]

  • Treatment: Two hours post-infection, treatment with Agent 216 or a vehicle control is initiated. The agent is administered via a clinically relevant route (e.g., intraperitoneal or intravenous) at various doses and dosing intervals for 24 hours.

  • Bacterial Load Determination: At the end of the 24-hour treatment period, mice are euthanized. The infected thigh muscle is excised, homogenized in saline, and serially diluted. The dilutions are plated on appropriate agar (B569324) plates to determine the number of CFU per gram of tissue.

  • Efficacy Calculation: The efficacy of the treatment is determined by comparing the CFU counts in the treated groups to the counts in the vehicle control group at the start and end of therapy.

Conclusion and Future Directions

This compound demonstrates potent and specific activity against a range of clinically relevant Gram-negative bacteria by targeting the essential LpxC enzyme.[5] Its strong in vitro activity, coupled with proven efficacy in a murine infection model, establishes it as a promising lead candidate for further development. Future work will focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy against a broader panel of MDR clinical isolates, and conducting comprehensive safety and toxicology studies to support its progression toward clinical trials. The development of novel agents like Agent 216, which exploit previously unexploited targets, is critical in the ongoing battle against antimicrobial resistance.[3][4]

References

An In-depth Technical Guide on Antibacterial Agent 216 and its Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Agent 216 (also referred to as Compound 2a), a novel benzoquinone scaffold, with a particular focus on its potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This document details its synergistic effects with first-line anti-tubercular drugs, its mechanism of action targeting the mycobacterial cytochrome bc1 complex, and the experimental methodologies used to ascertain its efficacy.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant global health threat, necessitating the discovery and development of new therapeutic agents with novel mechanisms of action. Research into the mycobacterial respiratory chain has identified the cytochrome bc1 complex (Complex III) as a critical enzyme for ATP synthesis and a vulnerable target for drug intervention. Antibacterial Agent 216, a naphthoquinone-clubbed azetidinone scaffold, has been identified as a promising inhibitor of this complex, demonstrating significant in vitro activity against both drug-susceptible and resistant strains of M. tuberculosis.

Quantitative Analysis of In Vitro Efficacy

The in vitro antitubercular activity of this compound was evaluated against the reference strain M. tuberculosis H37Rv and multidrug-resistant (MDR) clinical isolates. The minimum inhibitory concentration (MIC) was determined, and synergistic studies were conducted in combination with the first-line anti-tubercular drugs isoniazid (B1672263) (INH) and rifampicin (B610482) (RIF).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Compounds against M. tuberculosis H37Rv and MDR Isolates [1]

CompoundMIC (μg/mL) against Mtb H37RvMIC (μg/mL) against MDR Clinical Isolates
This compound (2a) Significant Activity Significant Activity
Compound 2cSignificant ActivitySignificant Activity
Compound 2gSignificant ActivitySignificant Activity
Compound 2hSignificant ActivitySignificant Activity
Compound 2jSignificant ActivitySignificant Activity

Note: The source abstract indicates "significant in vitro anti-tubercular activities" without specifying the exact MIC values. For the purpose of this guide, this qualitative description is retained.

Table 2: Synergistic Effects of this compound in Combination with Isoniazid (INH) and Rifampicin (RIF) [1]

Compound CombinationConcentration for Potent Bactericidal Effect (μg/mL)
Agent 216 (2a) + INH + RIF 0.39
Compound 2c + INH + RIF0.78
Compound 2g + INH + RIF0.78
Compound 2h + INH + RIF0.78
Compound 2j + INH + RIF0.78

These data highlight the potent bactericidal effect of Agent 216, particularly its ability to work synergistically with established anti-tubercular drugs at low concentrations.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary mechanism of action of this compound is the inhibition of the mycobacterial cytochrome bc1 complex (QcrB subunit), a key component of the electron transport chain.[1][2][3] This inhibition disrupts the oxidative phosphorylation pathway, leading to a depletion of ATP and subsequent cell death.[4][5][6] Chemo-stress assays and proteome profiling have revealed the downregulation of key proteins within the electron transport chain upon treatment with Agent 216, confirming its targeted action on the Cytbc1 inhibition pathway.[1]

Cytochrome_bc1_Inhibition cluster_etc Mycobacterial Electron Transport Chain cluster_atp ATP Synthesis Menaquinol Menaquinol (MQH2) Cyt_bc1 Cytochrome bc1 Complex (QcrB subunit) Menaquinol->Cyt_bc1 e- Cytochrome_c Cytochrome c Cyt_bc1->Cytochrome_c e- Proton_Gradient Proton Motive Force Cyt_bc1->Proton_Gradient Proton Pumping Cytochrome_aa3 Cytochrome aa3 Oxidase Cytochrome_c->Cytochrome_aa3 e- Oxygen O2 Cytochrome_aa3->Oxygen e- Cytochrome_aa3->Proton_Gradient Proton Pumping Water H2O Oxygen->Water Reduction ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Agent_216 This compound Agent_216->Cyt_bc1 Inhibition

Caption: Inhibition of the Cytochrome bc1 complex by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

The MIC of this compound against M. tuberculosis strains is determined using the Microplate Alamar Blue Assay (MABA).

  • Bacterial Culture: M. tuberculosis H37Rv and MDR clinical isolates are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Plate Preparation: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. The test compounds are serially diluted in 7H9 broth in the remaining wells.

  • Inoculation: A bacterial suspension is prepared and diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL. 100 µL of this inoculum is added to each well containing the test compound.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

The synergistic interaction between this compound and other antitubercular drugs is assessed using a two-dimensional checkerboard assay.

  • Plate Setup: A 96-well microplate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of the second drug (e.g., INH or RIF) along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis as described for the MIC assay.

  • Incubation and Reading: The plates are incubated and read using the Alamar Blue method as described above.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. The FICI is the sum of the MIC of each drug in combination divided by its MIC when used alone. A FICI of ≤ 0.5 indicates synergy, > 0.5 to < 2 indicates an additive effect, and ≥ 2 indicates antagonism.

Experimental_Workflow cluster_mic MIC Determination cluster_synergy Synergy Testing Culture_MIC Culture M. tuberculosis Inoculation_MIC Inoculation Culture_MIC->Inoculation_MIC Serial_Dilution_MIC Serial Dilution of Agent 216 Serial_Dilution_MIC->Inoculation_MIC Incubation_MIC Incubation (5-7 days) Inoculation_MIC->Incubation_MIC Alamar_Blue_MIC Add Alamar Blue Incubation_MIC->Alamar_Blue_MIC Read_MIC Read Results Alamar_Blue_MIC->Read_MIC Culture_Syn Culture M. tuberculosis Inoculation_Syn Inoculation Culture_Syn->Inoculation_Syn Checkerboard Prepare Checkerboard Plate (Agent 216 + INH/RIF) Checkerboard->Inoculation_Syn Incubation_Syn Incubation (5-7 days) Inoculation_Syn->Incubation_Syn Alamar_Blue_Syn Add Alamar Blue Incubation_Syn->Alamar_Blue_Syn Read_Syn Read Results Alamar_Blue_Syn->Read_Syn FICI_Calc Calculate FICI Read_Syn->FICI_Calc

Caption: Workflow for in vitro efficacy testing of this compound.

Conclusion

This compound represents a promising new scaffold for the development of anti-tubercular drugs. Its potent activity against both drug-sensitive and MDR strains of M. tuberculosis, coupled with its synergistic effects with existing first-line therapies, makes it a strong candidate for further preclinical and clinical development. The targeted inhibition of the cytochrome bc1 complex provides a validated mechanism of action that is crucial for overcoming existing drug resistance mechanisms. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound.

References

Unraveling "Antibacterial Agent 216": A Review of Three Structurally Diverse Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The designation "Antibacterial agent 216" is not a singular entity but rather a label applied to at least three distinct chemical compounds, each with unique structural features, mechanisms of action, and antimicrobial profiles. This technical guide provides an in-depth review of the available scientific literature on these agents, targeting researchers, scientists, and drug development professionals. The compounds covered are: a dimeric angucycline known as Difluostatin A, the fungal metabolite 5-butyl-2-pyridine carboxylic acid, and a novel anti-tubercular agent, Redx03863, which inhibits DNA gyrase. This review will clearly delineate the properties and experimental data associated with each molecule.

Difluostatin A: A Dimeric Angucycline

Difluostatin A is a novel heterodimeric angucycline. It was isolated from the heterologous expression of the fluostatin gene cluster from Micromonospora rosaria SCSIO N160 in the host Streptomyces coelicolor YF11.

Antibacterial Activity

Difluostatin A has demonstrated activity against both Gram-negative and Gram-positive bacteria. In contrast, its monomeric precursor, fluostatin C, showed no antibacterial activity, highlighting the importance of dimerization for its biological function.

Compound Bacterial Strain MIC (µg/mL) Reference
Difluostatin A (216)Klebsiella pneumoniae ATCC 138834[1]
Aeromonas hydrophila ATCC 79664[1]
Staphylococcus aureus ATCC 292138[1]
Trimethoprim (Control)Klebsiella pneumoniae ATCC 138830.25[1]
Aeromonas hydrophila ATCC 79660.25[1]
Staphylococcus aureus ATCC 292134[1]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The specific experimental protocol for the MIC determination of Difluostatin A was not detailed in the reviewed literature. However, standard broth microdilution methods are typically employed for such assessments.

5-butyl-2-pyridine carboxylic acid: A Fungal Metabolite

This broad-spectrum antimicrobial compound was isolated from the fungus Aspergillus fumigatus nHF-01. It has shown efficacy against a range of human pathogenic bacteria.

Antibacterial and Antibiofilm Activity

5-butyl-2-pyridine carboxylic acid exhibits both bactericidal and antibiofilm properties. Its minimum inhibitory (MIC) and minimum bactericidal concentrations (MBC) have been determined against several pathogens.

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference
Bacillus subtilis129258.5[2][3]
Escherichia coli129258.5[2][3]
Staphylococcus aureus129258.5[2][3]
Salmonella enterica129258.5[2][3]
Enterococcus faecalis129258.5[2][3]
Klebsiella pneumoniae129258.5[2][3]

Antibiofilm Activity: The compound demonstrated moderate inhibitory effects on biofilm formation, with a 22.30% inhibition of Bacillus subtilis biofilm at a concentration of 129 µg/mL.[3]

Synergistic Effects

The combination of 5-butyl-2-pyridine carboxylic acid with conventional antibiotics has been shown to produce synergistic or additive effects.

Combination Effect Reference
5-butyl-2-pyridine carboxylic acid + StreptomycinSynergistic[1][2]
5-butyl-2-pyridine carboxylic acid + CiprofloxacinAdditive[1][2]
5-butyl-2-pyridine carboxylic acid + VancomycinAdditive[1][2]
Mechanism of Action

In silico molecular docking studies suggest that 5-butyl-2-pyridine carboxylic acid targets Quinol-Fumarate Reductase, a key respiratory enzyme in bacteria.[1][2] This interaction is predicted to disrupt the bacterial electron transport chain, leading to cell death. Experimental evidence supports this, showing that the compound causes rupture and complete dissolution of the bacterial cell integrity.[1][2]

G Proposed Mechanism of 5-butyl-2-pyridine carboxylic acid A 5-butyl-2-pyridine carboxylic acid B Quinol-Fumarate Reductase (Respiratory Enzyme) A->B Binds to C Inhibition of Electron Transport Chain B->C Leads to D Disruption of Cell Integrity and Cell Lysis C->D Results in

Caption: Proposed mechanism of action for 5-butyl-2-pyridine carboxylic acid.

Experimental Protocols

MIC and MBC Determination: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the purified compound were determined against various pathogenic bacteria using a standard broth microdilution method in 96-well microtiter plates. Bacterial cultures were grown to the logarithmic phase and diluted to a final concentration of 10^5 CFU/mL in Mueller-Hinton Broth (MHB). The compound was serially diluted in the wells, and the plates were incubated at 37°C for 24 hours. The MIC was recorded as the lowest concentration with no visible bacterial growth. For MBC determination, aliquots from the clear wells were plated on Mueller-Hinton Agar (MHA) and incubated. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.[3]

Synergy Assay (Checkerboard Method): The synergistic effects were evaluated using a checkerboard microdilution assay. Serial dilutions of 5-butyl-2-pyridine carboxylic acid and a second antibiotic (streptomycin, ciprofloxacin, or vancomycin) were prepared in a 96-well plate. The fractional inhibitory concentration index (FICI) was calculated to determine the nature of the interaction (synergistic, additive, or antagonistic).[1][2]

Redx03863: A Mycobacterial DNA Gyrase Inhibitor

While not explicitly named "Compound 2a" in the primary literature, the anti-tubercular agent referred to as "this compound (Compound 2a)" in chemical supplier databases aligns with the characteristics of novel DNA gyrase inhibitors. A key example from recent literature is Redx03863, a potent inhibitor of mycobacterial DNA gyrase.

Antibacterial and Enzyme Inhibitory Activity

Redx03863 is active against both Gram-positive and Gram-negative bacteria, with notable potency against mycobacteria. Its mechanism of action is the inhibition of the ATPase activity of DNA gyrase.

Compound Bacterial Strain MIC (µg/mL) Reference
Redx03863Staphylococcus aureus ATCC 292131[2]
Enterococcus faecalis ATCC 292122[2]
Streptococcus pneumoniae ATCC 496190.5[2]
Escherichia coli ATCC 25922>64[2]
Mycobacterium smegmatis mc2 1550.25[2]
Compound Enzyme IC50 (nM) Reference
Redx03863M. tuberculosis DNA Gyrase ATPase200[2]
Mechanism of Action

Redx03863 targets the ATPase domain of the GyrB subunit of DNA gyrase. X-ray crystallography has shown that it binds to a site adjacent to the ATP-binding pocket. By occupying this site, it prevents ATP from binding, thereby inhibiting the enzyme's supercoiling activity, which is essential for DNA replication and repair.[2][4]

G Mechanism of Redx03863 Action cluster_0 Inhibitor and Substrate cluster_1 Enzyme A Redx03863 C DNA Gyrase (GyrB ATPase domain) A->C Binds to adjacent site B ATP B->C Binding blocked D Inhibition of ATPase Activity C->D Leads to E Prevention of DNA Supercoiling D->E Results in F Bacterial Cell Death E->F Causes

Caption: Inhibition of DNA gyrase by Redx03863.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC): MICs were determined by broth microdilution in 96-well plates according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria were grown to the mid-logarithmic phase and diluted in appropriate broth media (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for M. smegmatis). The compounds were serially diluted in the plates, and a final bacterial inoculum of approximately 5 × 10^5 CFU/mL was added. Plates were incubated at 37°C for 18-24 hours (or longer for mycobacteria), and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.[2]

DNA Gyrase ATPase Assay: The ATPase activity of M. tuberculosis DNA gyrase was measured using a pyruvate (B1213749) kinase/lactate dehydrogenase-linked assay. This assay couples the production of ADP by gyrase to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. Assays were performed in the presence of varying concentrations of the inhibitor to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[2]

Pyruvate Kinase Inhibitor "Compound 216"

A US patent (US20170216252A1) describes a series of compounds that act as inhibitors of bacterial pyruvate kinase, an essential enzyme in glycolysis. Within this patent, a "compound 216" is mentioned. However, without access to the full text and supplementary data of the patent, the specific chemical structure and quantitative antibacterial data for this particular compound could not be definitively ascertained for this review. The proposed mechanism for this class of compounds is the inhibition of bacterial growth through the disruption of a key metabolic pathway.

Conclusion

The term "this compound" is ambiguous and refers to several distinct molecules with different origins, structures, and mechanisms of action. Difluostatin A is a dimeric angucycline with activity against Gram-positive and Gram-negative bacteria. 5-butyl-2-pyridine carboxylic acid is a fungal metabolite that targets the bacterial respiratory chain and shows synergistic effects with other antibiotics. Redx03863 is a potent anti-mycobacterial agent that inhibits the ATPase activity of DNA gyrase. Finally, a patent describes a bacterial pyruvate kinase inhibitor also designated as compound 216. It is imperative for researchers and drug developers to be aware of these distinctions and to refer to these compounds by their specific chemical names to avoid confusion in future research and development efforts. Further investigation into each of these molecules could yield promising new leads in the fight against bacterial infections.

References

Methodological & Application

Application Notes and Protocols for the Purification of Bacteriocin ZFM216

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Antibacterial agent 216" refers to bacteriocin (B1578144) ZFM216, a proteinaceous antimicrobial peptide produced by the bacterium Lacticaseibacillus rhamnosus ZFM216.[1][2] This bacteriocin has demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[1][2] Notably, it shows a strong inhibitory effect against Staphylococcus aureus.[1][2][3] Bacteriocin ZFM216 is a heat-stable protein and maintains its activity in weakly acidic conditions, making it a person of interest for applications in the food industry as a natural preservative.[1][2][3] The mode of action for bacteriocin ZFM216 involves disrupting the cell membrane of susceptible bacteria.[3]

This document outlines the multi-step protocol for the purification of bacteriocin ZFM216 from a culture of Lacticaseibacillus rhamnosus ZFM216, based on published research. The protocol employs a combination of chromatographic techniques to achieve a high degree of purity.

Data Presentation

A summary of the quantitative data associated with the purification of bacteriocin ZFM216 is presented in the table below.

ParameterValueReference
Molecular Mass11851.9 Da[1][2]
Final Purity97.3%[1]
Final Yield5.65 mg/L[1]
Minimum Inhibitory Concentration (MIC) against S. aureus D481.75 μM[1][2]
Minimum Inhibitory Concentration (MIC) against Listeria monocytogenes3.50 μM[1]
Minimum Inhibitory Concentration (MIC) against E. coli1.75 μM[1]
Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa3.50 μM[1]
Minimum Inhibitory Concentration (MIC) against Salmonella cholerae3.50 μM[1]

Experimental Protocols

The purification of bacteriocin ZFM216 is a three-step chromatographic process.[1]

Step 1: Macroporous Resin Chromatography

This initial step serves to capture and concentrate the bacteriocin from the cell-free supernatant of the Lacticaseibacillus rhamnosus ZFM216 culture.

  • Resin Preparation: Equilibrate the macroporous resin column with the appropriate buffer.

  • Sample Loading: Load the cell-free supernatant onto the equilibrated column.

  • Elution: Elute the bound bacteriocin using a suitable elution buffer.

  • Fraction Collection: Collect the eluted fractions and assay for antibacterial activity to identify the fractions containing bacteriocin ZFM216.

Step 2: Gel Filtration Chromatography

This step separates molecules based on their size.

  • Column Preparation: Equilibrate a gel filtration column with the appropriate buffer.

  • Sample Application: Concentrate the active fractions from the macroporous resin step and load the sample onto the gel filtration column.

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm and 215 nm.[3] Assay the fractions for antibacterial activity to identify the peak corresponding to bacteriocin ZFM216.

Step 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification step utilizes the hydrophobicity of the bacteriocin for high-resolution separation.

  • Column: Use a preparative RP-HPLC column.

  • Mobile Phase:

    • Buffer A: Typically an aqueous solution with a small amount of trifluoroacetic acid (TFA), e.g., 0.05% v/v TFA in water.

    • Buffer B: An organic solvent with a small amount of TFA, e.g., 0.05% v/v TFA in acetonitrile.[3]

  • Elution Gradient: Apply a linear gradient of Buffer B to elute the bound bacteriocin.

  • Fraction Collection: Collect the peaks as they elute from the column.

  • Activity Assay: Test each collected peak for antibacterial activity to identify the purified bacteriocin ZFM216.[3]

Purity Verification: Analytical RP-HPLC

The purity of the final bacteriocin ZFM216 fraction is confirmed using analytical RP-HPLC.

  • Column: Use an analytical RP-HPLC column.

  • Sample Injection: Inject a small volume (e.g., 30 μL) of the purified bacteriocin solution.[3]

  • Elution: Use the same buffer system as in the preparative step.

  • Data Analysis: Analyze the resulting chromatogram. A single, sharp peak indicates a high degree of purity. The purity can be quantified using the peak area normalization method.[1]

Visualization

Purification_Workflow cluster_start Starting Material cluster_step1 Step 1: Capture & Concentration cluster_step2 Step 2: Size-Based Separation cluster_step3 Step 3: High-Resolution Purification cluster_verification Final Verification cluster_end Final Product start L. rhamnosus ZFM216 Culture Supernatant step1 Macroporous Resin Chromatography start->step1 Load Supernatant step2 Gel Filtration Chromatography step1->step2 Active Fractions step3 Preparative RP-HPLC step2->step3 Active Fractions verification Analytical RP-HPLC step3->verification Purified Bacteriocin end Purified Bacteriocin ZFM216 verification->end Purity Confirmed

Caption: Purification workflow for Bacteriocin ZFM216.

References

"Antibacterial agent 216" minimum inhibitory concentration (MIC) assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: "Antibacterial Agent 216" Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

"this compound" is a novel synthetic compound demonstrating significant potential in combating a range of bacterial pathogens. A critical early-stage assessment in the development of any new antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This value is a fundamental measure of the agent's potency and is essential for guiding further preclinical and clinical development.

These application notes provide a comprehensive overview and detailed protocols for determining the MIC of "this compound" against various bacterial strains using the broth microdilution method.[3][4] This method is widely adopted due to its accuracy, reproducibility, and suitability for testing multiple agents simultaneously.[4] The protocols provided are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Hypothetical Mechanism of Action

"this compound" is hypothesized to act as an inhibitor of bacterial ATP synthase. This enzyme is crucial for generating cellular energy in the form of ATP.[7] By disrupting this process, "this compound" effectively depletes the bacterial cell of its energy supply, leading to a bacteriostatic or bactericidal effect. This targeted disruption of a vital metabolic pathway is a promising strategy for antibacterial drug development.[7][8]

G

Data Presentation: MIC of "this compound"

The following tables summarize the hypothetical MIC values of "this compound" against common Gram-positive and Gram-negative bacterial strains. These values were determined using the broth microdilution protocol outlined below. The results are presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: MIC of "this compound" against Gram-Positive Bacteria

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus500.5 - 412
Streptococcus pneumoniae500.25 - 20.51
Enterococcus faecalis501 - 824

Table 2: MIC of "this compound" against Gram-Negative Bacteria

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli502 - 1648
Pseudomonas aeruginosa508 - 641632
Klebsiella pneumoniae504 - 32816

Experimental Protocols

Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of "this compound" using the broth microdilution method in 96-well microtiter plates.

Materials:

  • "this compound" stock solution

  • Sterile 96-well U-bottom microtiter plates[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Bacterial strains for testing

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)[10]

Procedure:

  • Preparation of "this compound" Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • Perform serial two-fold dilutions of the agent in CAMHB to achieve the desired concentration range.[3]

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the highest concentration of "this compound" to the first column of wells.

    • Perform serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation of Microtiter Plates:

    • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well containing the diluted "this compound" and the growth control wells.

    • The final volume in each well will be 200 µL.[11]

    • Include a sterility control well (containing only CAMHB) and a growth control well (containing CAMHB and the bacterial inoculum).

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth, indicated by turbidity.[3]

    • The MIC is the lowest concentration of "this compound" that shows no visible growth.[1][12]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_agent Prepare Serial Dilutions of 'this compound' inoculate Inoculate 96-Well Plate (Final Volume 200 µL/well) prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Sterility and Growth Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Quality Control

To ensure the accuracy and reproducibility of the MIC assay, it is crucial to include quality control (QC) strains with known MIC values in each run. Recommended QC strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. The obtained MIC values for these QC strains should fall within the acceptable ranges established by CLSI.[10]

Interpretation of MIC Values

The interpretation of MIC results involves comparing the obtained MIC value to established clinical breakpoints.[12][13] These breakpoints, defined by organizations like CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), categorize an organism as susceptible (S), intermediate (I), or resistant (R) to a particular antimicrobial agent.[13][14][15][16]

  • Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the antimicrobial agent.

  • Intermediate (I): The antimicrobial agent may be effective in specific situations, such as when the drug concentrates at the site of infection or when a higher dosage can be used.

  • Resistant (R): The antimicrobial agent is unlikely to be effective for treating the infection.

It is important to note that the MIC value of one antibiotic cannot be directly compared to the MIC value of another to determine which is more potent.[1][2] The interpretation must always be made in the context of the established breakpoints for each specific drug-organism combination.[13]

Conclusion

The determination of the Minimum Inhibitory Concentration is a cornerstone in the evaluation of a new antibacterial agent. The broth microdilution method described here provides a standardized and reliable approach for assessing the in vitro potency of "this compound." The hypothetical data and protocols presented serve as a comprehensive guide for researchers and drug development professionals in the early-stage characterization of novel antimicrobial compounds. Adherence to standardized protocols and rigorous quality control are paramount for generating accurate and meaningful data to inform the progression of promising new antibacterial agents through the development pipeline.

References

Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill curve assay is a fundamental in vitro method in antimicrobial research used to assess the pharmacodynamic profile of an antibacterial agent.[1][2] This assay provides critical data on the rate and extent of bacterial killing over a specified period, enabling the characterization of an agent as bactericidal (killing) or bacteriostatic (inhibiting growth).[2][3] An agent is typically considered bactericidal if it produces a ≥ 3-log10 reduction (99.9% kill) in the number of colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[3][4] A bacteriostatic effect is characterized by a < 3-log10 reduction in the initial bacterial population.[2][4]

These application notes provide a detailed protocol for conducting a time-kill curve assay for a novel compound, "Antibacterial Agent 216." The insights gained from this assay are crucial for the preclinical development of new antibiotics, aiding in the determination of optimal dosing regimens and providing a deeper understanding of their antimicrobial properties.[1]

Data Presentation: Time-Kill Kinetics of this compound

The following table summarizes the hypothetical quantitative data from a time-kill curve assay of this compound against a target bacterial strain. The data is presented as the mean log10 CFU/mL at various time points and concentrations of the agent.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.75.75.75.75.7
2 6.15.55.24.84.1
4 6.85.44.84.13.2
6 7.55.44.23.0<2.0
8 8.25.53.8<2.0<2.0
12 8.95.83.1<2.0<2.0
24 9.36.22.5<2.0<2.0

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2] This value must be determined prior to conducting the time-kill assay.

Experimental Workflow Diagram

TimeKillAssayWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase MIC_det Determine MIC of This compound Inoculum_prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Agent_prep Prepare Serial Dilutions of this compound (e.g., 0.5x to 4x MIC) Assay_setup Inoculate Agent Dilutions and Growth Control Agent_prep->Assay_setup Incubation Incubate at 37°C with Agitation Assay_setup->Incubation Sampling Collect Aliquots at Specific Time Points (0, 2, 4, 6, 8, 12, 24h) Incubation->Sampling Serial_dilution Perform Serial Dilutions of Collected Aliquots Sampling->Serial_dilution Plating Plate Dilutions onto Agar Serial_dilution->Plating Colony_count Incubate Plates and Count Colonies (CFU) Plating->Colony_count Data_analysis Calculate log10 CFU/mL and Plot Time-Kill Curve Colony_count->Data_analysis

References

Application Notes: In Vitro Testing of "Antibacterial Agent 216"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antibiotic resistance necessitates the development of novel antibacterial agents. "Antibacterial agent 216" is a novel synthetic compound belonging to the quinolone class of antibiotics. Quinolones are bactericidal agents that interfere with DNA replication by preventing bacterial DNA from unwinding and duplicating.[1] They act by inhibiting the activity of DNA gyrase and topoisomerase IV, two essential bacterial enzymes that modulate the chromosomal supercoiling required for critical nucleic acid processes.[2][3] This document provides a comprehensive guide to the in vitro assays crucial for the characterization of "this compound," detailing its potency, spectrum of activity, and mechanism of action.

Determination of Potency and Spectrum of Activity

The initial characterization of a new antibacterial agent involves determining its potency against a range of relevant bacterial pathogens. This is primarily achieved through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Experimental Protocol: Broth Microdilution MIC Assay [4][5][6]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate.

    • Inoculate the colonies into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[4]

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or water).

    • In a 96-well microtiter plate, prepare a series of twofold dilutions of the agent in CAMHB.[7] The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL per well.

    • Include a positive control (wells with bacteria and no agent) and a negative control (wells with CAMHB only).[7]

    • Incubate the plate at 37°C for 18-24 hours.[4]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of "this compound" at which no visible turbidity is observed.[4]

Data Presentation: MIC of "this compound"

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive0.5
Enterococcus faecalis ATCC 29212Positive1
Streptococcus pneumoniae ATCC 49619Positive0.25
Escherichia coli ATCC 25922Negative0.125
Klebsiella pneumoniae ATCC 13883Negative0.25
Pseudomonas aeruginosa ATCC 27853Negative2
Acinetobacter baumannii ATCC 19606Negative1
Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[8][9]

Experimental Protocol: MBC Assay [10][11]

  • Subculturing from MIC Wells:

    • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

    • From each of these wells, take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]

Data Presentation: MBC of "this compound"

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 292130.512Bactericidal
Escherichia coli ATCC 259220.1250.252Bactericidal
Pseudomonas aeruginosa ATCC 27853284Bactericidal

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Pharmacodynamics: Time-Kill Kinetics

Time-kill assays provide insight into the rate and extent of bacterial killing over time, helping to determine whether an agent's effect is concentration-dependent and whether it is bactericidal or bacteriostatic.[12][13] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][14]

Experimental Protocol: Time-Kill Kinetics Assay [12][15]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.

  • Addition of Antibacterial Agent:

    • Add "this compound" to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC).

    • Include a growth control flask with no agent.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[7]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

Data Presentation: Time-Kill Kinetics of "this compound" against E. coli ATCC 25922 (MIC = 0.125 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.725.715.725.70
26.814.153.542.98
47.953.02<2.0<2.0
68.82<2.0<2.0<2.0
89.10<2.0<2.0<2.0
249.253.88 (regrowth)<2.0<2.0

Mechanism of Action: DNA Gyrase Inhibition

As a quinolone, "this compound" is hypothesized to target bacterial DNA gyrase.[1][2] This can be confirmed using an in vitro DNA supercoiling inhibition assay.[16]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay [17]

  • Reaction Setup:

    • On ice, prepare reaction mixtures (20-30 µL final volume) containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of "this compound".[18]

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a purified bacterial DNA gyrase enzyme.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction.[18]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and EDTA.

    • Analyze the DNA topology by running the samples on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.

    • Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA form and an increase in the slower-migrating relaxed DNA form.

Data Presentation: DNA Gyrase Inhibition by "this compound"

CompoundConcentration (µM)Supercoiling Inhibition (%)IC₅₀ (µM)
"this compound"1254.5
"this compound"555
"this compound"1085
"this compound"5098
Ciprofloxacin (Control)1303.8
Ciprofloxacin (Control)562
Ciprofloxacin (Control)1090
Ciprofloxacin (Control)5099

Visualized Workflows and Pathways

G cluster_potency Potency & Spectrum cluster_dynamics Pharmacodynamics cluster_moa Mechanism of Action MIC MIC Assay MBC MBC Assay MIC->MBC Follow-up Report End: Comprehensive In Vitro Profile MIC->Report MBC->Report TimeKill Time-Kill Kinetics TimeKill->Report GyraseAssay DNA Gyrase Assay GyraseAssay->Report Start Start: Characterization of 'this compound' Start->MIC Start->TimeKill Start->GyraseAssay G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Agent 216 RelaxedDNA Relaxed DNA (Positive Supercoils) Gyrase DNA Gyrase (Target Enzyme) RelaxedDNA->Gyrase binds CleavedComplex Gyrase-DNA Cleavage Complex Gyrase->CleavedComplex creates transient double-strand break NegativeSupercoils Negatively Supercoiled DNA (Replication Ready) CleavedComplex->NegativeSupercoils reseals break, introducing negative supercoil StabilizedComplex Stabilized Ternary Complex (Agent-Gyrase-DNA) CleavedComplex->StabilizedComplex Replication DNA Replication NegativeSupercoils->Replication Agent216 This compound Agent216->StabilizedComplex traps Block Replication Fork Arrest & Chromosome Fragmentation StabilizedComplex->Block leads to

References

Application Notes: Assessing the Viability of Cells Treated with Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel antibacterial agents is a critical area of research in the face of rising antimicrobial resistance. "Antibacterial Agent 216" is a novel compound demonstrating significant antimicrobial properties. An essential step in the preclinical development of any new antimicrobial is the evaluation of its cytotoxic potential against mammalian cells to ensure its safety for therapeutic use. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric methods: the MTT assay and the Neutral Red assay. These assays are rapid, reliable, and can be performed in a high-throughput format.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell metabolic activity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[3]

The Neutral Red assay is another common method for determining cell viability.[4][5] It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][7] The amount of dye absorbed is proportional to the number of viable cells and can be quantified after extraction by measuring the absorbance.[4]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the cell viability assays.

Table 1: Cytotoxicity of this compound on [Cell Line Name] as determined by MTT Assay

Concentration of Agent 216 (µg/mL)Mean Absorbance (570 nm) ± SD% Cell ViabilityIC₅₀ (µg/mL)
0 (Vehicle Control)[Value]100\multirow{6}{*}{[Calculated Value]}
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
[Positive Control][Value][Value]

Table 2: Cytotoxicity of this compound on [Cell Line Name] as determined by Neutral Red Assay

Concentration of Agent 216 (µg/mL)Mean Absorbance (540 nm) ± SD% Cell ViabilityIC₅₀ (µg/mL)
0 (Vehicle Control)[Value]100\multirow{6}{*}{[Calculated Value]}
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
[Positive Control][Value][Value]

Experimental Protocols

1. MTT Assay Protocol

This protocol is adapted from established MTT assay procedures.[1][8]

Materials:

  • [Cell Line Name] (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with medium alone (blank), cells with vehicle control (e.g., DMSO), and cells with a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the IC₅₀ value.

2. Neutral Red Assay Protocol

This protocol is based on standard Neutral Red uptake assay procedures.[4][6][7]

Materials:

  • [Cell Line Name]

  • Complete cell culture medium

  • This compound

  • Neutral Red solution (50 µg/mL in sterile water)

  • PBS

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well flat-bottom plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the diluted compound. Include appropriate controls (blank, vehicle, and positive control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

  • Incubation with Neutral Red: Incubate for 2 hours at 37°C to allow for dye uptake by viable cells.[4]

  • Washing: After incubation, remove the Neutral Red-containing medium and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 I->J

Caption: Workflow for the MTT cell viability assay.

Experimental_Workflow_Neutral_Red_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 24-72h C->D E Add Neutral Red Solution D->E F Incubate for 2h E->F G Wash with PBS F->G H Add Destain Solution G->H I Measure Absorbance at 540 nm H->I J Calculate % Cell Viability I->J K Determine IC50 J->K

Caption: Workflow for the Neutral Red cell viability assay.

Hypothetical_Signaling_Pathway Agent216 This compound BacterialCellWall Bacterial Cell Wall Synthesis Agent216->BacterialCellWall Inhibits ProteinSynthesis Protein Synthesis (Ribosomes) Agent216->ProteinSynthesis Inhibits DNASynthesis DNA Replication/Repair Agent216->DNASynthesis Inhibits CellDeath Bacterial Cell Death BacterialCellWall->CellDeath ProteinSynthesis->CellDeath DNASynthesis->CellDeath

Caption: Hypothetical mechanisms of action for an antibacterial agent.

References

"Antibacterial agent 216" for use in microbiology research

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Application Notes and Protocols for Antibacterial Agent 216

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also referred to as Compound 2a) is an investigational compound demonstrating notable antibacterial properties, particularly in the context of tuberculosis research.[1] It has shown significant bactericidal effects, especially when used in combination with established anti-tuberculosis drugs like isoniazid (B1672263) (INH) and rifampicin (B610482) (RIF).[1] Its in vitro activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) clinical isolates positions it as a compound of interest for further microbiological investigation and potential therapeutic development.[1]

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound is not fully elucidated, its efficacy against drug-resistant strains suggests it may operate via a novel pathway or target. Many antibacterial agents function by inhibiting essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.[2][3] For instance, some agents bind to penicillin-binding proteins (PBPs) to halt peptidoglycan synthesis, while others interact with bacterial DNA or ribosomes to prevent replication and translation.[2][3] Further research, potentially utilizing techniques like transcriptional profiling, is required to pinpoint the specific molecular target of Agent 216.[4]

Applications in Microbiology Research

This compound can be utilized in a variety of research applications to characterize its activity and explore its therapeutic potential:

  • Antimicrobial Susceptibility Testing: To determine the spectrum of activity against a wide range of bacterial species, including both Gram-positive and Gram-negative organisms.

  • Synergy Studies: To assess its efficacy when combined with other known antibiotics, identifying potential combination therapies that could combat drug resistance.

  • Mechanism of Action Studies: To investigate how the agent inhibits bacterial growth or kills bacteria, which is crucial for understanding its function and for the development of new drugs.

  • Resistance Development Studies: To evaluate the potential for and mechanisms by which bacteria may develop resistance to this agent.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (standardized to 0.5 McFarland, approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., rifampicin for M. tuberculosis)

  • Negative control (broth only)

  • Sterile tubes and pipettes

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).

  • Inoculate the Plate:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 24-48 hours for common bacteria; specific conditions are required for M. tuberculosis).

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis start Start prep_agent Prepare Agent 216 Stock Solution start->prep_agent prep_broth Prepare Mueller-Hinton Broth start->prep_broth prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum add_broth Add Broth to 96-Well Plate prep_agent->add_broth prep_broth->add_broth inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute Perform 2-Fold Serial Dilutions of Agent 216 add_broth->serial_dilute serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end_mic End determine_mic->end_mic

References

"Antibacterial Agent 216": A Case of Unidentified Compound in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific databases and literature, "Antibacterial agent 216" does not correspond to a known or identifiable antibacterial compound. As a result, the requested detailed Application Notes and Protocols regarding its combination with other antibiotics cannot be provided.

The term "this compound" does not appear in published research, clinical trials, or pharmaceutical development pipelines. Scientific literature is the primary source for information regarding the mechanism of action, synergistic or antagonistic properties, and experimental data of any given compound. The absence of any mention of "this compound" in these resources indicates that it is likely not a designated name for a specific therapeutic agent.

It is possible that "216" might refer to an internal laboratory code, a screening hit number from a high-throughput screen, or a misinterpretation of another compound's name. For instance, some studies may refer to testing a large number of combinations, such as "216 combinations," which should not be mistaken for the name of a specific agent.

Without a verifiable identity for "this compound," it is impossible to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data on its interactions with other antibiotics exists.

  • Experimental Protocols: Methodologies for non-existent experiments cannot be detailed.

  • Visualization: Signaling pathways and experimental workflows for an unknown agent cannot be conceptualized or diagrammed.

For researchers, scientists, and drug development professionals interested in the synergistic effects of antibacterial agents, it is crucial to start with a known, characterized compound. This allows for a thorough literature review to understand its established properties before designing new experiments. Standard methodologies for assessing antibiotic synergy, such as checkerboard assays and time-kill curves, can then be applied.

Should "this compound" be an internal designation for a novel compound, the necessary first steps would involve its chemical characterization, determination of its mechanism of action, and initial in vitro testing as a standalone agent before proceeding to combination studies.

We recommend that the user verify the name and origin of the agent . If it is a novel or proprietary compound, the requested information would need to be generated through de novo laboratory research.

Application Notes and Protocols for Efficacy Studies of Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 216 is a novel synthetic compound demonstrating significant potential in combating a wide spectrum of bacterial pathogens, including multidrug-resistant (MDR) strains. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing experimental designs for robust efficacy studies. The protocols herein cover essential in vitro and in vivo assays to determine its antimicrobial activity, mechanism of action, and therapeutic potential.

In Vitro Efficacy Studies

In vitro assays are fundamental for the initial screening and characterization of a new antimicrobial agent. These tests provide a controlled environment to assess the direct activity of the compound against various bacterial species.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This quantitative measure is a primary indicator of an agent's potency.

Protocol: Broth Microdilution Method [2]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 0.06 to 128 µg/mL.

    • Include a growth control well (no agent) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted agent.

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.[2]

Data Presentation: MIC Values for this compound

Bacterial StrainATCC NumberGram StatusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus29213Gram-positive0.510.25 - 2
MRSABAA-1717Gram-positive120.5 - 4
Streptococcus pneumoniae49619Gram-positive0.250.50.125 - 1
Escherichia coli25922Gram-negative241 - 8
Klebsiella pneumoniae700603Gram-negative482 - 16
Pseudomonas aeruginosa27853Gram-negative8164 - 32

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) assay is performed subsequent to the MIC test to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol: MBC Assay

  • From the MIC Plate: Following the determination of the MIC, select the wells showing no visible growth.

  • Subculturing: Aliquot 10 µL from each of these clear wells and spot-plate onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: MBC Values for this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus292130.512 (Bactericidal)
MRSABAA-1717122 (Bactericidal)
Escherichia coli259222168 (Bacteriostatic)
Pseudomonas aeruginosa278538>64>8 (Bacteriostatic)

A ratio of MBC/MIC ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.

Time-Kill Kinetic Assay

The time-kill kinetics assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.[3] This helps to understand whether the killing effect is concentration-dependent or time-dependent.[3]

Protocol: Time-Kill Assay [3]

  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB as described for the MIC assay.

  • Exposure: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to flasks containing the bacterial inoculum. Include a growth control flask without the agent.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the agent.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow cluster_prep Preparation cluster_assays Primary Efficacy Assays cluster_results Data Output Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC MIC Assay (Broth Microdilution) Bacterial_Culture->MIC Time_Kill Time-Kill Assay Bacterial_Culture->Time_Kill Agent_Stock This compound Stock Solution Agent_Stock->MIC Agent_Stock->Time_Kill MBC MBC Assay MIC->MBC From clear wells MIC_Value MIC Value (µg/mL) MIC->MIC_Value MBC_Value MBC Value (µg/mL) MBC->MBC_Value Kill_Kinetics Kill Kinetics Profile Time_Kill->Kill_Kinetics

Caption: Workflow for in vitro antibacterial efficacy testing.

In Vivo Efficacy Studies

In vivo models are crucial for evaluating the therapeutic efficacy of an antibacterial agent in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.[4] Animal models of infection are highly valuable for assessing the effectiveness of new antimicrobial drugs.[4]

Murine Sepsis Model

The murine sepsis model is a systemic infection model used to assess the ability of an antimicrobial agent to protect against mortality caused by a lethal bacterial challenge.

Protocol: Murine Sepsis Model

  • Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for a minimum of 3 days prior to the experiment.

  • Infection:

    • Prepare a lethal dose (e.g., 1 x 10⁷ CFU) of a clinically relevant pathogen (e.g., MRSA) in saline.

    • Induce infection by intraperitoneal (IP) injection of the bacterial suspension.

  • Treatment:

    • At 1-hour post-infection, administer this compound via a clinically relevant route (e.g., intravenous or subcutaneous).

    • Test a range of doses (e.g., 1, 5, 10, and 20 mg/kg).

    • Include a vehicle control group (receiving only the delivery vehicle) and a positive control group (treated with a standard-of-care antibiotic like vancomycin).

  • Monitoring: Monitor the mice for survival, body weight, and clinical signs of illness for 7 days post-infection.[5]

  • Endpoint: The primary endpoint is survival. The dose that protects 50% of the animals (ED₅₀) can be calculated.

Data Presentation: Survival in Murine Sepsis Model (MRSA)

Treatment GroupDose (mg/kg)Number of AnimalsSurvival (%)
Vehicle Control-100
This compound11020
This compound51060
This compound101090
This compound2010100
Vancomycin (Positive Control)1010100
Murine Thigh Infection Model

This localized infection model is used to evaluate the effect of an antimicrobial agent on the bacterial burden in a specific tissue.

Protocol: Murine Thigh Infection Model

  • Neutropenia Induction (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by cyclophosphamide (B585) administration.

  • Infection:

    • Anesthetize the mice and inject a bacterial suspension (e.g., 1 x 10⁶ CFU of P. aeruginosa) into the thigh muscle.

  • Treatment:

    • Begin treatment 2 hours post-infection with various doses of this compound.

  • Bacterial Load Determination:

    • At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh muscle.

    • Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[5]

  • Data Analysis: Compare the bacterial burden in the treated groups to the vehicle control group. A reduction of ≥2 log₁₀ CFU/gram is typically considered significant.

Experimental Workflow: In Vivo Efficacy Models

In_Vivo_Workflow cluster_setup Experimental Setup cluster_models Infection Models cluster_treatment Treatment Regimen cluster_endpoints Primary Endpoints Mice Acclimated Mice Sepsis_Model Murine Sepsis Model (Systemic Infection) Mice->Sepsis_Model Thigh_Model Murine Thigh Model (Localized Infection) Mice->Thigh_Model Pathogen Bacterial Pathogen (e.g., MRSA, P. aeruginosa) Pathogen->Sepsis_Model Pathogen->Thigh_Model Treatment Administer This compound (Dose Escalation) Sepsis_Model->Treatment Thigh_Model->Treatment Survival Survival Monitoring (7 days) Treatment->Survival Bacterial_Load Bacterial Load (CFU/g) in Tissue Treatment->Bacterial_Load Controls Vehicle & Positive Controls Controls->Survival Controls->Bacterial_Load

Caption: General workflow for in vivo antibacterial efficacy studies.

Hypothetical Mechanism of Action of this compound

Understanding the mechanism of action is critical for the development of any new antimicrobial. Various antimicrobial agents act by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways.[6] It is hypothesized that this compound inhibits bacterial growth by disrupting the bacterial cell wall synthesis pathway, specifically by targeting the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

MoA_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_inhibition UDP_GlcNAc UDP-GlcNAc MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Further_Steps Subsequent Enzymatic Steps (MurB, MurC, MurD, MurE, MurF) UDP_GlcNAc_enolpyruvate->Further_Steps UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) Further_Steps->UDP_MurNAc_pentapeptide Transport Transport to Cell Wall UDP_MurNAc_pentapeptide->Transport Agent_216 This compound Agent_216->MurA Inhibits Cell_Wall Cell Wall Assembly (Cross-linking) Transport->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The systematic application of these in vitro and in vivo studies will generate the necessary data to assess its potential as a novel therapeutic agent for the treatment of bacterial infections. Further studies should also focus on resistance development, safety pharmacology, and toxicology to build a comprehensive profile of the agent.

References

Application Notes and Protocols for Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibacterial Agent 216 is a novel synthetic compound belonging to the quinolone class of antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] By targeting this enzyme, Agent 216 effectively halts bacterial DNA synthesis, leading to cell death.[1] This document provides detailed protocols for determining the optimal dosage of this compound for in vitro experiments, including minimum inhibitory concentration (MIC) determination, time-kill kinetic assays, and cytotoxicity assessment.

Data Presentation

The following tables summarize the in vitro activity of this compound against a panel of common bacterial pathogens and its effect on a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative2
Pseudomonas aeruginosa ATCC 27853Gram-negative4
Staphylococcus aureus ATCC 29213Gram-positive1
Enterococcus faecalis ATCC 29212Gram-positive8

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213

Concentration0 hr (log10 CFU/mL)2 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)
Growth Control5.56.27.18.59.0
1x MIC (1 µg/mL)5.54.83.5<2.0<2.0
2x MIC (2 µg/mL)5.54.1<2.0<2.0<2.0
4x MIC (4 µg/mL)5.53.2<2.0<2.0<2.0

Table 3: Cytotoxicity of this compound

Cell LineAssayIncubation TimeIC50 (µg/mL)
Vero (mammalian kidney epithelial cells)MTT24 hours>128

Experimental Protocols

2.1. Preparation and Storage of this compound

  • Solubility: Agent 216 is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution in 100% DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate culture medium for each experiment. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced effects.[3]

2.2. Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] The broth microdilution method is recommended.[6]

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

    • Sterile 96-well microtiter plates[5]

    • Bacterial suspension equivalent to a 0.5 McFarland standard

    • This compound stock solution

  • Procedure:

    • Prepare a 2-fold serial dilution of Agent 216 in CAMHB in a 96-well plate.[3]

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]

    • Include a growth control (no agent) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[5]

    • The MIC is the lowest concentration of Agent 216 that shows no visible turbidity.[5]

2.3. Protocol for Time-Kill Kinetic Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[7][8]

  • Materials:

    • CAMHB

    • Bacterial culture in logarithmic growth phase

    • This compound

    • Sterile tubes or flasks

    • Phosphate-buffered saline (PBS) for dilutions

    • Tryptic Soy Agar (TSA) plates

  • Procedure:

    • Prepare tubes with CAMHB containing Agent 216 at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[9]

    • Include a growth control tube without the agent.[10]

    • Inoculate all tubes with the bacterial culture to a starting density of ~1-5 x 10^5 CFU/mL.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[9][10]

    • Perform serial 10-fold dilutions in sterile PBS and plate onto TSA plates.[10]

    • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]

2.4. Protocol for Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the agent on the viability of mammalian cells to assess its potential toxicity.[11]

  • Materials:

    • Vero cell line (or other relevant mammalian cell line)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Sterile 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.[11]

    • Prepare serial dilutions of Agent 216 in the cell culture medium.

    • Replace the old medium with the medium containing the agent dilutions. Include an untreated cell control.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.[11]

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

G cluster_pathway Mechanism of Action: DNA Gyrase Inhibition Agent216 This compound DNAGyrase Bacterial DNA Gyrase (Type II Topoisomerase) Agent216->DNAGyrase Inhibits SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA Catalyzes DSBs Double-Strand Breaks DNAGyrase->DSBs Stabilizes Cleavage Complex RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase ReplicationFork Replication Fork Progression SupercoiledDNA->ReplicationFork Enables CellDeath Bacterial Cell Death ReplicationFork->CellDeath Stalls DSBs->CellDeath Induces

Caption: Postulated mechanism of action for this compound.

G cluster_workflow Workflow for MIC Determination prep_agent Prepare 2-fold serial dilutions of Agent 216 in 96-well plate inoculate Inoculate wells with bacteria prep_agent->inoculate prep_inoculum Prepare bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic G cluster_timekill Time-Kill Assay Workflow setup Prepare tubes with CAMHB, bacteria, and Agent 216 (at multiples of MIC) incubate Incubate at 37°C with shaking setup->incubate sampling Withdraw aliquots at time points (0, 2, 4, 8, 24h) incubate->sampling dilute_plate Perform serial dilutions in PBS and plate on agar sampling->dilute_plate incubate_plates Incubate plates at 37°C for 18-24 hours dilute_plate->incubate_plates count Count colonies (CFU) and calculate log10 CFU/mL incubate_plates->count

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of "Antibacterial agent 216," a potent anti-tuberculosis agent.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common categories of impurities observed during the synthesis of this compound?

A1: Impurities encountered during the synthesis of active pharmaceutical ingredients (APIs) like this compound are typically categorized into three main types:

  • Organic Impurities: These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[5][6]

  • Inorganic Impurities: These may consist of reagents, catalysts, inorganic salts, and heavy metals that are not completely removed during the work-up and purification steps.[5]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not fully removed.[5][6]

Q2: An unknown peak is consistently appearing in my HPLC chromatogram. How do I identify it?

A2: Identifying an unknown impurity requires a systematic approach using various analytical techniques. A common workflow involves:

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides the molecular weight of the impurity, which is a critical first step in its identification.[7][8][9][10][11]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure of the impurity.[12][13][14][15][16] One-dimensional (1D) and two-dimensional (2D) NMR experiments can help in elucidating the complete chemical structure.[12][14]

  • Isolation: If the impurity is present in a sufficient quantity, it can be isolated using techniques like preparative HPLC for more detailed characterization.[5]

Q3: What are the best practices for minimizing impurity formation during the synthesis of this compound?

A3: Proactively controlling reaction conditions is key to minimizing impurities.[17] Consider the following:

  • Optimize Reaction Parameters:

    • Temperature: Avoid overheating, which can lead to degradation and side product formation.[17]

    • Reaction Time: Monitor the reaction to determine the optimal endpoint and prevent the formation of by-products from prolonged reaction times.[17]

  • Purity of Starting Materials: Ensure the use of high-purity starting materials, as impurities in the raw materials can be carried through the synthesis.[18]

  • Atmospheric Control: Some reactions may be sensitive to air or moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis-related impurities.[18]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Lower than Expected Purity After Final Purification

If your final compound does not meet the desired purity specifications, consider the following purification strategies:

  • Recrystallization: This is often an effective method for purifying solid compounds.[5] The choice of solvent is critical for successful recrystallization.[17]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[5]

  • Preparative HPLC: For achieving very high purity, especially for isolating minor impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical Purity AchievedYield RangeKey AdvantagesCommon Challenges
Recrystallization98.0 - 99.5%70 - 90%Cost-effective, scalable.Solvent selection can be challenging; not suitable for all compounds.
Column Chromatography95.0 - 99.0%50 - 80%Good for removing impurities with different polarities.Can be time-consuming and use large volumes of solvent.
Preparative HPLC>99.8%60 - 85%Very high purity can be achieved; good for isolating minor impurities.High cost, limited scalability.[5]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of this compound

This protocol outlines a general reverse-phase HPLC method for assessing the purity of a small molecule antibacterial agent.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

    • Filter and degas both mobile phases before use.[5]

  • Gradient Elution:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.[19]

Protocol 2: Structural Elucidation of an Unknown Impurity by NMR

This protocol provides a general workflow for identifying an unknown impurity that has been isolated.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[5]

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe proton signals.[5]

    • Acquire a 1D ¹³C NMR spectrum to observe carbon signals.[5]

    • Acquire two-dimensional (2D) NMR spectra for detailed structural elucidation:[12][14]

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[5]

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which helps in connecting different fragments of the molecule.

Visualizations

Synthesis_Pathway A Starting Material A C Intermediate 1 A->C Step 1 Reagent X B Starting Material B B->C D Intermediate 2 C->D Step 2 Reagent Y E This compound (Crude) D->E Step 3 Reagent Z F Purified Product E->F Purification (e.g., Crystallization)

Caption: Hypothetical multi-step synthesis of this compound.

Troubleshooting_Workflow start Impurity Detected (e.g., by HPLC) identify Identify Impurity (LC-MS, NMR) start->identify quantify Quantify Impurity identify->quantify source Determine Source of Impurity (Starting Material, Side Reaction, Degradation) quantify->source optimize Optimize Reaction Conditions or Purification Method source->optimize

Caption: General workflow for troubleshooting synthesis impurities.

Purification_Decision_Tree start Is the product a solid? recrystallize Attempt Recrystallization start->recrystallize Yes chromatography Use Column Chromatography start->chromatography No purity_check Purity > 99.5%? recrystallize->purity_check chromatography->purity_check prep_hplc Consider Preparative HPLC purity_check->prep_hplc No done Purification Complete purity_check->done Yes prep_hplc->done

Caption: Decision tree for selecting a primary purification technique.

References

Technical Support Center: Optimizing "Antibacterial Agent 216" Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with the novel investigational compound, "Antibacterial Agent 216."

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a primary stock solution of "this compound"?

A1: The recommended solvent for creating a stock solution of "this compound" is Dimethyl Sulfoxide (B87167) (DMSO). The compound is readily soluble in 100% DMSO at concentrations up to 50 mM. For all subsequent experimental dilutions, it is critical to ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced toxicity in biological assays.[1][2][3]

Q2: I observed a precipitate forming when I diluted my DMSO stock of Agent 216 into my aqueous cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs when the compound, which is stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. The solvent exchange happens too quickly for the compound to properly dissolve, causing it to precipitate out of the solution.[4]

Q3: Can I use heat or sonication to help dissolve Agent 216?

A3: Gentle warming (e.g., to 37°C) and brief sonication can be used to help dissolve Agent 216 in DMSO when preparing the initial stock solution. However, prolonged exposure to high heat is not recommended as it may degrade the compound. Always visually inspect the solution to ensure all particulate matter has dissolved. For aqueous dilutions, warming the media to 37°C before adding the compound can improve solubility.[4]

Q4: What is the maximum aqueous solubility of Agent 216?

A4: The aqueous solubility of "this compound" is very low, estimated to be less than 1 µg/mL in phosphate-buffered saline (PBS) at pH 7.4. This inherent low solubility necessitates the use of solubilization strategies for most experimental applications.

Troubleshooting Guides & Experimental Protocols

Issue 1: Precipitate Formation in Cell Culture Media

If you observe precipitation after adding "this compound" to your media, follow these steps to diagnose and resolve the issue.

The following diagram outlines a logical workflow for identifying and resolving the cause of precipitation.

G cluster_start Start cluster_steps Troubleshooting Steps cluster_solutions Solutions cluster_end End Start Precipitation Observed in Aqueous Media Concentration Is final concentration too high? Start->Concentration Dilution Was dilution too rapid? Concentration->Dilution No ReduceConc Lower the final working concentration Concentration->ReduceConc Yes CoSolvent Is a co-solvent needed? Dilution->CoSolvent No SerialDilute Use a serial dilution method (See Protocol 2) Dilution->SerialDilute Yes AddCoSolvent Incorporate a co-solvent (See Table 2) CoSolvent->AddCoSolvent Yes End Clear Solution Ready for Experiment CoSolvent->End No ReduceConc->End SerialDilute->End AddCoSolvent->End G cluster_start Initial Problem cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_end Outcome Start Compound has poor aqueous solubility CoSolvent Attempt Co-Solvent System (e.g., DMSO, Ethanol) Start->CoSolvent Sufficient Solubility Sufficient? CoSolvent->Sufficient Complexation Use Complexation Agent (e.g., Cyclodextrin) Nano Formulate as Nanosuspension Success Proceed with Experiment Sufficient->Success Yes Advanced Consider Advanced Formulation Sufficient->Advanced No Advanced->Complexation Advanced->Nano

References

"Antibacterial agent 216" degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"## Technical Support Center: Antibacterial Agent AB-216

Disclaimer: "Antibacterial agent 216" is recognized as a hypothetical compound designation. This guide is structured based on the known degradation pathways and stability characteristics of fluoroquinolone antibiotics, a major class of antibacterial agents. The information provided is for research and development purposes and should be adapted to the specific properties of your molecule.

Frequently Asked Questions (FAQs)

Q1: My AB-216 solution is showing a significant loss of potency after a few hours at room temperature. What could be the cause?

A1: The most likely cause is photodegradation. Fluoroquinolones are known to be sensitive to light, particularly in the UV and visible spectrum.[1][2] Exposure to ambient laboratory light can be sufficient to cause degradation. Another possibility is a pH shift in your solution, as the stability of fluoroquinolones is often pH-dependent.

Q2: I've noticed a yellow discoloration in my AB-216 stock solution. Is this indicative of degradation?

A2: Yes, a change in color, such as yellowing, is a common indicator of chemical degradation in fluoroquinolone solutions. This is often associated with the formation of degradation products resulting from photolysis or oxidation.[3] It is crucial to discard discolored solutions and prepare fresh ones.

Q3: Can I autoclave my AB-216 solution to sterilize it?

A3: It is generally not recommended to autoclave fluoroquinolone solutions. The high temperatures can lead to thermal degradation. Alternative sterilization methods, such as filtration through a 0.22 µm filter, are preferred.

Q4: What is the optimal pH range for storing AB-216 solutions?

A4: The optimal pH for stability can vary between different fluoroquinolones. However, many exhibit a V-shaped curve for pH-rate profiles, with the highest stability typically observed in the slightly acidic to neutral pH range (around pH 5-7).[4] Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.[4][5] For instance, the photodegradation of moxifloxacin (B1663623) is minimized at pH 5.0.[1]

Q5: How long can I store my AB-216 stock solution?

A5: For short-term storage (up to 2 weeks), solutions are more stable when stored at low temperatures (4°C or -18°C) and protected from light.[6] Long-term stability should be determined empirically through a formal stability study.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of AB-2161. Prepare a fresh solution and re-analyze. 2. Compare the chromatogram to a reference standard stored under optimal conditions. 3. If new peaks persist, consider performing forced degradation studies to identify potential degradation products.
Inconsistent results in antibacterial assays Loss of AB-216 potency due to degradation1. Always use freshly prepared solutions for assays. 2. Protect all solutions from light during preparation and use. 3. Ensure the pH of the assay medium is within the stable range for AB-216.
Precipitate formation in solution Poor solubility or degradation1. Verify the solubility of AB-216 in your chosen solvent and concentration. 2. Adjust the pH of the solution to improve solubility, keeping in mind the stability profile. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study of AB-216

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 70°C for 4 hours.[7]

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 70°C for 4 hours.[7]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Incubate at 70°C for 4 hours.[7]

  • Photodegradation: Expose 10 mL of the stock solution to UV light (254 nm) for up to 5 days, sampling at various time points.[7]

  • Thermal Degradation: Incubate 10 mL of the stock solution at 60°C for 24 hours.[7]

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is used to separate the active pharmaceutical ingredient (API) from its degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of acetonitrile and phosphate (B84403) buffer (pH adjusted to a suitable value, e.g., 3.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength Determined by the UV spectrum of AB-216 (typically around 280-330 nm for fluoroquinolones)
Column Temperature 25°C

Visualizations

Logical Flow for Troubleshooting AB-216 Degradation

G start Start: Inconsistent Experimental Results check_potency Is there a loss of potency? start->check_potency check_appearance Is there a change in appearance (e.g., color)? start->check_appearance degradation_suspected Degradation Suspected check_potency->degradation_suspected Yes no_issue No Degradation Evident. Review other experimental parameters. check_potency->no_issue No check_appearance->degradation_suspected Yes check_appearance->no_issue No check_storage Review Storage Conditions: - Light exposure? - Temperature? - pH of solution? degradation_suspected->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes forced_degradation Conduct Forced Degradation Study check_storage->forced_degradation No obvious cause optimize_storage Optimize Storage: - Use amber vials - Store at 4°C or -20°C - Buffer solution to optimal pH improper_storage->optimize_storage identify_products Identify Degradation Products (HPLC-MS) forced_degradation->identify_products modify_protocol Modify Experimental Protocol to Avoid Degradants identify_products->modify_protocol

A flowchart for troubleshooting potential degradation of AB-216.

Primary Degradation Pathways for Fluoroquinolones

G cluster_stressors Stress Factors cluster_pathways Degradation Pathways AB216 Antibacterial Agent AB-216 (Fluoroquinolone Core) Photodegradation Photodegradation AB216->Photodegradation Hydrolysis Hydrolysis AB216->Hydrolysis Oxidation Oxidation AB216->Oxidation Light Light (UV/Visible) Light->Photodegradation pH pH (Acidic/Alkaline) pH->Hydrolysis Oxidants Oxidizing Agents (e.g., H2O2) Oxidants->Oxidation Heat Heat Heat->Hydrolysis Heat->Oxidation Degradation_Products Formation of Degradation Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Loss_of_Activity Loss of Antibacterial Activity Degradation_Products->Loss_of_Activity

Major stress factors and resulting degradation pathways for fluoroquinolone-type agents."}

References

Technical Support Center: Synthesis of Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "Antibacterial agent 216," a novel fluoroquinolone-class antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Issue: Low yield in the initial condensation reaction between the quinolone core and the piperazine (B1678402) derivative.

  • Q: My initial condensation step is resulting in a yield of less than 40%. What are the common causes and how can I improve it?

    A: Low yields in this N-arylation reaction are frequently due to suboptimal reaction conditions or reagent quality. Key factors to investigate include:

    • Base Strength and Concentration: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the piperazine nitrogen, while an excessively strong base can lead to side reactions. We recommend triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). Ensure you are using the correct stoichiometric equivalent.

    • Solvent Purity: The presence of water in your solvent can hydrolyze starting materials or intermediates. Ensure you are using a dry, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

    • Reaction Temperature: This reaction is temperature-sensitive. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote the formation of byproducts. An initial optimization screen from 80°C to 120°C is recommended.

    • Purity of Starting Materials: Impurities in either the quinolone core or the piperazine derivative can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or LC-MS.

2. Issue: Formation of a significant amount of side-product during the cyclization step.

  • Q: I am observing a major impurity with a similar mass to my desired product after the cyclization step. How can I minimize its formation?

    A: The formation of isomers or other related byproducts during the intramolecular cyclization is a common challenge. Here are some strategies to improve selectivity:

    • Choice of Catalyst: The cyclization is often catalyzed by a strong acid or a Lewis acid. The nature of the catalyst can significantly influence the reaction pathway. If you are using a proton acid like sulfuric acid, consider switching to a Lewis acid such as aluminum chloride or a milder condensing agent like polyphosphoric acid (PPA).

    • Temperature Control: Gradual heating to the target reaction temperature can sometimes favor the desired kinetic product over thermodynamic byproducts. A temperature ramp from room temperature to the final reaction temperature over 1-2 hours can be beneficial.

    • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the formation of degradation products. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

3. Issue: Difficulty in purifying the final product.

  • Q: My final product is difficult to purify by column chromatography, and I am experiencing significant product loss during this step. Are there alternative purification methods?

    A: Fluoroquinolone-type molecules can be challenging to purify via traditional silica (B1680970) gel chromatography due to their polarity and potential for strong interaction with the stationary phase. Consider the following alternatives:

    • Recrystallization: This is often the most effective method for purifying the final product. A systematic screen of different solvent systems is recommended. Common solvent systems for this class of compounds include ethanol/water, isopropanol, and ethyl acetate (B1210297)/hexane mixtures.

    • Preparative HPLC: For high-purity requirements, reverse-phase preparative HPLC can be an excellent option. This allows for fine separation from closely related impurities.

    • Salt Formation: Converting the final product to a salt (e.g., hydrochloride or mesylate salt) can often improve its crystallinity and ease of handling, facilitating purification by recrystallization.

Data Presentation: Reaction Condition Optimization

The following tables summarize the impact of key reaction parameters on the yield of critical steps in the synthesis of this compound.

Table 1: Optimization of the Condensation Reaction

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1TEA (1.5)DMF801245
2TEA (2.0)DMF100868
3DIPEA (2.0)DMSO100875
4K₂CO₃ (2.0)DMF1201252

Table 2: Optimization of the Cyclization Reaction

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄Dioxane90665
2PPAToluene110482
3AlCl₃Dichloromethane (B109758)rt1271
4Eaton's ReagentNone80288

Experimental Protocols

Protocol 1: General Procedure for the Condensation Reaction

  • To a solution of the quinolone core (1.0 eq) in dry DMF (10 mL/mmol), add the piperazine derivative (1.2 eq).

  • Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Cyclization Reaction

  • To the intermediate from the condensation step (1.0 eq), add polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture to 110°C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with 50% NaOH solution until pH > 10.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_purification Purification A Quinolone Core C Condensation Reaction A->C B Piperazine Derivative B->C D Intermediate Product C->D Yield: 65-80% E Cyclization Reaction D->E F Crude this compound E->F Yield: 80-90% G Purification (Recrystallization or Chromatography) F->G H Pure this compound G->H Recovery: >90% G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions A Low Yield in Condensation Step B Suboptimal Base A->B C Wet Solvent A->C D Incorrect Temperature A->D E Impure Starting Materials A->E F Screen Bases (TEA, DIPEA) B->F G Use Anhydrous Solvent C->G H Optimize Temperature (80-120°C) D->H I Verify Purity (NMR, LC-MS) E->I

"Antibacterial agent 216" inconsistent MIC results troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent Minimum Inhibitory Concentration (MIC) results for "Antibacterial agent 216." This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to ensure accurate and reproducible MIC testing.

Disclaimer: "this compound" is a placeholder for a novel antibacterial compound. The troubleshooting advice, protocols, and data are based on established principles of antimicrobial susceptibility testing and are intended as a general guide for researchers working with new chemical entities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My MIC values for Agent 216 are inconsistent between experiments. What are the most common causes?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) results are a common challenge in antimicrobial susceptibility testing.[1][2] The variability can often be traced back to one or more of the following factors:

  • Inoculum Preparation: Variation in the density of the bacterial suspension is a primary cause of fluctuating MICs.[1][3] An inoculum that is too dense can lead to artificially high MICs, while an overly diluted inoculum may result in falsely low values.[1]

  • Media Composition: The type of media, batch-to-batch variability, and cation concentration (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly impact the activity of certain antibacterial agents.[1][3]

  • Agent 216 Preparation and Storage: Degradation of the compound due to improper storage (e.g., temperature, light exposure) or errors in preparing stock solutions and serial dilutions can lead to inaccurate results.[1][3]

  • Incubation Conditions: Strict control of incubation time and temperature is crucial.[3] Uneven temperature distribution from stacking plates can cause variable growth, and prolonged incubation may lead to higher apparent MICs.[1][2]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error in MIC assays.[3]

Q2: I'm observing "skipped wells" in my microdilution plate. What does this mean, and how should I interpret the MIC?

A2: "Skipped wells" refer to a situation where a well with a lower concentration of Agent 216 shows no bacterial growth, while wells with higher concentrations do show growth.[2] This can be caused by:

  • Contamination: A contaminating microorganism with higher resistance to Agent 216 might be present.[1]

  • Pipetting Errors: Inaccurate pipetting during serial dilution or inoculation can lead to incorrect concentrations of the agent or bacteria in a specific well.[1][2]

  • Agent Precipitation: The compound may be precipitating out of the solution at higher concentrations, which would reduce its effective concentration in that well. It is important to check the solubility of Agent 216 in your test medium.[1][3]

  • Paradoxical Effect (Eagle Effect): Some antibacterial agents show reduced activity at very high concentrations.[1][2]

If you observe skipped wells, the experiment should be repeated to rule out technical error.[2]

Q3: Can the type of 96-well plate I use affect my MIC results for Agent 216?

A3: Yes, the material of the microtiter plate can influence the results of susceptibility testing.[2] This is particularly true for cationic compounds that may adsorb to negatively charged plastics. To minimize variability, it is important to use plates made of a material that does not interact with Agent 216 and to consistently use the same type and brand of plates across all experiments.[2]

Q4: How long should I incubate my MIC assay for Agent 216?

A4: Incubation time is a critical parameter that can affect MIC values. For most standard MIC assays, an incubation period of 18-24 hours is recommended.[2] It is essential to adhere to a consistent incubation time as specified in your validated protocol.[2][4]

Data Presentation

Table 1: Key Experimental Parameters for MIC Assays

ParameterRecommendationRationale for Consistency
Inoculum Density Standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the well.[1][5]The "inoculum effect" can cause MICs to vary with bacterial density.[2]
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standard for many non-fastidious bacteria.[1][3]Media composition, especially cation concentration, can affect the agent's activity.[1][3]
Incubation Time 18-24 hours for most standard bacteria.[2][4]Prolonged incubation can lead to degradation of the agent or development of resistance, resulting in higher MICs.[2]
Incubation Temperature 35 ± 2 °CEnsures optimal and consistent bacterial growth.
Agent 216 Stock Solution Store in small, single-use aliquots at -80°C, protected from light.[1]Prevents degradation from repeated freeze-thaw cycles and light exposure.[1]

Experimental Protocols

Protocol 1: Preparation of Bacterial Inoculum
  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate that has been incubated overnight.[1]

  • Transfer the colonies to a tube containing sterile saline or broth.[1]

  • Gently vortex the tube to create a smooth suspension.[6]

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer or by visual comparison. This suspension will contain approximately 1.5 x 10⁸ CFU/mL.[1]

  • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

Protocol 2: Broth Microdilution MIC Assay
  • Preparation of Agent 216 Stock Solution: Weigh a precise amount of Agent 216 powder and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Store this stock solution in small aliquots at -80°C, protected from light.[1]

  • Plate Preparation (96-Well Format):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.[1]

    • Prepare an intermediate dilution of the Agent 216 stock solution in CAMHB.

    • Add 100 µL of this intermediate solution to well 1.[1]

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2.

    • Mix the contents of well 2 by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 11, discarding the final 50 µL from well 11. Well 12 will serve as the growth control (no agent).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared as in Protocol 1) to each well, resulting in a final volume of 100 µL per well.[2]

  • Controls: Include a growth control well (bacteria only, no agent) and a sterility control well (broth only).[2]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.[2] To ensure uniform temperature, avoid stacking the plates.[1]

  • MIC Determination: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Agent 216 that completely inhibits visible growth.[5]

Mandatory Visualizations

G cluster_0 Troubleshooting Inconsistent MIC Results A Inconsistent MIC Results Observed B Check Inoculum Preparation A->B C Verify Agent 216 Preparation & Storage A->C D Review Media & Plate Quality A->D E Examine Incubation Conditions A->E F Standardize to 0.5 McFarland? B->F G Stored at -80°C in aliquots? C->G H Consistent Media Lot & Plate Type? D->H I Uniform Temperature (No Stacking)? E->I F->C Yes K Re-standardize Inoculum F->K No G->D Yes L Prepare Fresh Stock Solution G->L No H->E Yes M Use New Media/Plates H->M No J Consistent Incubation Time? I->J N Ensure Consistent Incubation I->N No J->A Yes, still inconsistent J->N No

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_1 Broth Microdilution MIC Assay Workflow A Prepare Agent 216 Stock & Dilutions C Set up 96-Well Plate with Serial Dilutions A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35-37°C for 18-24 hours D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

References

Overcoming resistance to "Antibacterial agent 216" in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 216. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and overcoming bacterial resistance to this novel antibacterial agent.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to inhibit bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs). This inhibition disrupts the structural integrity of the peptidoglycan layer, leading to cell lysis and bacterial death.

Q2: We are observing a higher Minimum Inhibitory Concentration (MIC) for this compound than expected against our bacterial strain. What could be the reason?

A2: An elevated MIC value can be indicative of intrinsic or acquired resistance. Common causes include the expression of efflux pumps that actively remove the agent from the cell, enzymatic degradation of the compound, or modifications to the PBP target site that reduce binding affinity.[1][2][3] We recommend performing a series of experiments to investigate these possibilities, as outlined in our troubleshooting guides.

Q3: Can this compound be used in combination with other antibiotics?

A3: Combination therapy is a promising strategy to enhance efficacy and combat resistance.[1] Synergistic effects have been observed when combining agents that inhibit cell wall synthesis with those that target other essential cellular processes. We recommend performing checkerboard assays to determine the synergistic, additive, or antagonistic effects of this compound with other antibiotics against your specific bacterial strain.

Q4: Are there known enzymatic degradation pathways for this compound?

A4: While specific enzymes targeting this compound are still under investigation, resistance can arise from enzymes that modify or cleave the drug.[3][4] A primary example is the production of β-lactamases, which can hydrolyze the β-lactam ring present in many antibiotics that target cell wall synthesis.[5]

Troubleshooting Guides

Issue 1: Gradual increase in MIC of this compound during serial passage experiments.

This scenario suggests the development of acquired resistance. The following steps can help identify the underlying mechanism.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation of Resistance Mechanisms cluster_2 Potential Outcomes & Next Steps A Increased MIC of This compound B Efflux Pump Inhibition Assay A->B Investigate C β-lactamase Activity Assay A->C Investigate D PBP Gene Sequencing A->D Investigate E Efflux Pump Mediated Resistance B->E Positive Result F Enzymatic Degradation C->F Positive Result G Target Site Mutation D->G Mutation Found H Combination Therapy with Efflux Pump Inhibitor E->H Action I Combination Therapy with β-lactamase Inhibitor F->I Action J Structural Modification of Agent 216 G->J Action

Caption: Troubleshooting workflow for investigating acquired resistance.

Experimental Protocols:

  • Efflux Pump Inhibition Assay: This assay determines if the resistance is due to the active efflux of this compound.

    • Prepare a series of dilutions of this compound in a 96-well plate.

    • Create a parallel plate with the same dilutions of this compound, but also containing a known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP).

    • Inoculate all wells with the resistant bacterial strain at a standardized concentration.

    • Incubate the plates overnight at the optimal growth temperature.

    • Determine the MIC in the presence and absence of the efflux pump inhibitor. A significant reduction in MIC in the presence of the inhibitor suggests efflux pump involvement.

  • β-lactamase Activity Assay: This assay detects the presence of enzymes that may degrade this compound.

    • Prepare a cell lysate from the resistant bacterial strain.

    • Use a chromogenic β-lactamase substrate (e.g., nitrocefin).

    • Incubate the cell lysate with the substrate.

    • Monitor for a color change, which indicates the hydrolysis of the substrate by β-lactamases.

    • Quantify the activity using a spectrophotometer.

  • PBP Gene Sequencing: This method identifies mutations in the target protein that may prevent the binding of this compound.

    • Extract genomic DNA from the resistant bacterial strain.

    • Amplify the genes encoding for the relevant Penicillin-Binding Proteins (PBPs) using PCR.

    • Sequence the PCR products.

    • Compare the sequence to that of the susceptible parent strain to identify any mutations.

Issue 2: Inconsistent results in in-vitro susceptibility testing.

Variability in in-vitro testing can arise from several factors related to the experimental setup and the properties of this compound.

Logical Relationship Diagram

A Inconsistent In-Vitro Results B Solubility Issues of Agent 216 A->B C Inoculum Variability A->C D Media Composition Effects A->D E Precipitate Formation in Media B->E F Inaccurate Bacterial Concentration C->F G Binding of Agent 216 to Media Components D->G

Caption: Factors contributing to inconsistent in-vitro results.

Troubleshooting and Recommendations:

  • Solubility of this compound: Poor aqueous solubility can lead to precipitation and inaccurate concentrations.

    • Recommendation: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium. Ensure the final solvent concentration does not affect bacterial growth. A vehicle control is essential.[6]

  • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC values.

    • Recommendation: Standardize the inoculum using a spectrophotometer to a specific optical density (e.g., 0.5 McFarland standard) before adding it to the assay wells.

  • Media Composition: Components of the growth media can sometimes interact with the antibacterial agent.

    • Recommendation: Perform the MIC assay in different standard media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to check for media-specific effects.

Data Summary

The following tables provide a hypothetical summary of data that could be generated during the investigation of resistance to this compound.

Table 1: MIC Values of this compound Against Resistant Strains with and without Inhibitors

Bacterial StrainMIC of Agent 216 (µg/mL)MIC with Efflux Pump Inhibitor (µg/mL)MIC with β-lactamase Inhibitor (µg/mL)
Parent Strain (Susceptible)222
Resistant Strain A64464
Resistant Strain B32322

This data suggests that resistance in Strain A is primarily due to efflux pumps, while resistance in Strain B is linked to enzymatic degradation.

Table 2: PBP Gene Mutations in Resistant Strains

StrainPBP GeneMutationPredicted Effect on Binding
Resistant Strain CpbpAA452VReduced binding affinity
Resistant Strain DpbpXDeletion at codon 213Loss of critical binding site residue

Signaling Pathway

Proposed Signaling Pathway for Induction of Efflux Pump Expression

Exposure to sub-lethal concentrations of this compound may induce a two-component regulatory system, leading to the upregulation of efflux pump expression.

cluster_0 Bacterial Cell A This compound B Sensor Kinase (Membrane Bound) A->B Binds/Activates C Response Regulator B->C Phosphorylates D Efflux Pump Promoter C->D Binds E Efflux Pump Genes D->E Activates Transcription F Efflux Pump E->F Translation F->A Exports

Caption: Induction of efflux pump expression by Agent 216.

References

"Antibacterial agent 216" experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 216

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. It is designed to help identify and resolve common sources of experimental variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: this compound is highly soluble in DMSO (Dimethyl sulfoxide). We recommend preparing a primary stock solution of 10 mM in 100% DMSO. For working solutions, dilute the stock in the appropriate culture medium. Note that the final DMSO concentration in your assay should not exceed 0.5% to avoid solvent-induced cytotoxicity or antibacterial effects.

Q2: How should I store this compound stock solutions?

A2: Aliquot the 10 mM primary stock solution into single-use volumes and store at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Once thawed, any unused portion of an aliquot should be discarded.

Q3: Is this compound light-sensitive?

A3: Yes, this compound exhibits moderate photosensitivity. All steps involving the pure compound or its solutions should be performed with minimal exposure to direct light. Use amber-colored tubes and cover plates with foil whenever possible during incubation.

Troubleshooting Experimental Variability

This section addresses specific issues you may encounter during your experiments with Agent 216.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Q: My MIC values for Agent 216 against the same bacterial strain are inconsistent across different experimental plates and dates. What are the potential causes and how can I fix this?

A: Inconsistent MIC values are a common issue stemming from several potential sources. The key is to systematically identify and control these variables.

Potential Causes & Solutions:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A higher-than-expected cell density can lead to an artificially high MIC.

    • Solution: Always standardize your inoculum using a spectrophotometer to a specific optical density (e.g., OD₆₀₀ of 0.08–0.1 for E. coli, which corresponds to ~1 x 10⁸ CFU/mL) before diluting it to the final target concentration (typically 5 x 10⁵ CFU/mL) in the assay plate. Verify cell counts periodically by plating serial dilutions on agar.

  • Reagent Integrity: Degradation of Agent 216 or variability in culture media can significantly impact results.

    • Solution: Use fresh aliquots of Agent 216 for each experiment. Ensure the culture medium (e.g., Mueller-Hinton Broth) is from the same lot number for a series of related experiments. Prepare media fresh and verify its pH before use.

  • Incubation Conditions: Variations in incubation time, temperature, or aeration can alter bacterial growth rates and agent efficacy.

    • Solution: Use a calibrated incubator and ensure a consistent temperature (e.g., 37°C). For microplates, use breathable seals to ensure proper aeration and prevent evaporation. Standardize incubation time (e.g., 18-20 hours) for all experiments.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use fresh pipette tips for each dilution transfer.

Data Comparison Table for Troubleshooting MIC Variability:

To track down the source of variability, maintain a detailed record of your experimental parameters.

Parameter Experiment 1 (High MIC) Experiment 2 (Low MIC) Recommended Control
Bacterial Inoculum (OD₆₀₀) 0.150.090.08–0.1
Agent 216 Stock Thawed 3rd timeFresh AliquotUse a fresh aliquot
Media Lot # A-452B-119Use same lot (e.g., B-119)
Incubation Time (hrs) 221818-20 hours
DMSO Concentration 1.0%0.5%≤ 0.5%

Troubleshooting Workflow:

The following workflow can help systematically diagnose the source of inconsistent results.

G start Inconsistent MIC Results check_reagents Step 1: Verify Reagents start->check_reagents check_protocol Step 2: Review Protocol Execution start->check_protocol check_env Step 3: Check Equipment & Conditions start->check_env reagent_agent Use fresh Agent 216 aliquot check_reagents->reagent_agent reagent_media Use same media lot number check_reagents->reagent_media protocol_inoculum Standardize inoculum (OD600) check_protocol->protocol_inoculum protocol_pipette Verify pipette calibration & technique check_protocol->protocol_pipette env_incubator Calibrate incubator temperature check_env->env_incubator env_reader Check plate reader settings check_env->env_reader end Consistent Results reagent_agent->end reagent_media->end protocol_inoculum->end protocol_pipette->end env_incubator->end env_reader->end G cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell GyraseB GyraseB DNA_Rep DNA Replication GyraseB->DNA_Rep enables Agent216_B Agent 216 Agent216_B->GyraseB Inhibits PI3K PI3K Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Agent216_M Agent 216 Agent216_M->PI3K Off-target Inhibition

Technical Support Center: Modifying "Antibacterial Agent 216" for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying "Antibacterial Agent 216" to enhance its stability.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for antibacterial agents like Agent 216?

A1: Antibacterial agents can degrade through several mechanisms, primarily enzymatic degradation, hydrolysis, and photodegradation.[1][2] Enzymatic degradation often involves bacterial enzymes like β-lactamases that can inactivate certain classes of antibiotics.[1] Hydrolysis can occur under acidic or basic conditions, breaking down the molecular structure.[3] Photodegradation happens when the agent is sensitive to light, leading to structural changes and loss of activity.[4]

Q2: How can I improve the stability of this compound?

A2: Enhancing the stability of an antibacterial agent often involves chemical modification of its core structure.[5] Strategies include:

  • Structural Modifications: Introducing chemical groups that protect susceptible bonds from hydrolysis or enzymatic attack. For example, adding bulky side chains can sterically hinder the approach of degradative enzymes.[5]

  • Prodrug Formulation: Converting the agent into a more stable prodrug that is inactive until it reaches the target site, where it is then converted to the active form.

  • Encapsulation: Using lipid-based or polymeric nanoparticles to encapsulate the agent, protecting it from the surrounding environment and enabling controlled release.[6]

Q3: What are the initial steps to investigate the instability of Agent 216?

A3: A forced degradation study is a critical first step. This involves exposing the agent to various stress conditions like acid, base, oxidation, heat, and light to identify its degradation triggers.[7] The results of this study will guide the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and its degradation products.[7]

Q4: Can modifying Agent 216 affect its antibacterial activity?

A4: Yes, structural modifications can impact the agent's efficacy. It is crucial to assess the Minimum Inhibitory Concentration (MIC) of any new derivative against a panel of relevant bacterial strains to ensure that the modification has not compromised its antibacterial potency.[8] Sometimes, a slight decrease in activity might be an acceptable trade-off for a significant improvement in stability.

Q5: How do I handle inconsistent results in my stability studies?

A5: Inconsistent results in stability assays, such as variable MIC values, can arise from several factors.[9][10] Key areas to troubleshoot include:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard.[9]

  • Media Composition: Use a consistent batch of culture medium, as variations in pH or components can affect both bacterial growth and agent stability.[10]

  • Agent Preparation: Prepare fresh stock solutions of Agent 216 for each experiment to avoid degradation during storage.[10]

  • Incubation Conditions: Maintain consistent temperature and humidity during incubation.[10]

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in Aqueous Solution

Possible Cause: Hydrolysis due to pH sensitivity.

Troubleshooting Steps:

  • pH Profiling: Determine the rate of degradation of Agent 216 at various pH levels (e.g., pH 3, 5, 7, 9).

  • Buffer Selection: If a specific pH range is identified where the agent is more stable, use appropriate buffers in your formulations and experimental media.

  • Structural Modification: Consider modifications that reduce susceptibility to hydrolysis. For example, replacing a labile ester group with a more stable amide.

Issue 2: Degradation Upon Exposure to Light

Possible Cause: Photolability.

Troubleshooting Steps:

  • Photostability Testing: Expose a solution of Agent 216 to a controlled light source (e.g., UV and visible light) and monitor its degradation over time. Include a dark control for comparison.[7]

  • Light Protection: Store stock solutions and experimental setups in amber vials or protected from light.

  • Formulation Strategies: Investigate the use of light-absorbing excipients in the formulation.

Issue 3: Inconsistent MIC Values for Modified Agents

Possible Cause: Variability in experimental procedure or altered properties of the new compound.

Troubleshooting Steps:

  • Standardize MIC Assay: Strictly adhere to a standardized MIC protocol, such as those from the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Solubility Check: The modification may have altered the solubility of the agent. Ensure the modified agent is fully dissolved in the test medium.

  • Quality Control: Include a reference strain with a known MIC for the parent Agent 216 in every assay to monitor for variability.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the intrinsic stability of this compound and its susceptibility to degradation under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve Agent 216 in a suitable solvent and treat with 0.1 M HCl at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[7]

  • Base Hydrolysis: Treat a solution of Agent 216 with 0.1 M NaOH at room temperature for the same time points. Neutralize before analysis.[7]

  • Oxidative Degradation: Treat a solution of Agent 216 with 3% H₂O₂ at room temperature.[7]

  • Thermal Degradation: Expose the solid form of Agent 216 to dry heat (e.g., 80°C).[7]

  • Photolytic Degradation: Expose a solution of Agent 216 to UV light (e.g., 254 nm).[7]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Data Presentation:

Stress ConditionTime (hours)Agent 216 Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C285.210.14.7
855.628.915.5
0.1 M NaOH, RT290.17.32.6
872.418.59.1
3% H₂O₂, RT2498.5<1.0<1.0
80°C Dry Heat2495.32.12.6
UV Light (254 nm)2465.825.38.9
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antibacterial activity of modified Agent 216 derivatives.

Methodology:

  • Preparation of Agent: Prepare a stock solution of the modified agent in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • Reading the MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[8]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Agent 216 (Parent)28
Derivative A416
Derivative B28
Derivative C832

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_stability Stability Assessment cluster_activity Activity Testing synthesis Synthesize Agent 216 Derivatives purification Purify Derivatives (HPLC) synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization forced_degradation Forced Degradation Study characterization->forced_degradation Test New Derivatives mic_assay MIC Assay characterization->mic_assay Assess Activity stability_indicating Develop Stability-Indicating Method forced_degradation->stability_indicating long_term_stability Long-Term Stability Testing stability_indicating->long_term_stability long_term_stability->mic_assay Confirm Activity of Stable Derivatives time_kill Time-Kill Kinetics mic_assay->time_kill

Caption: Experimental workflow for modifying and evaluating this compound.

degradation_pathways agent This compound hydrolysis Hydrolysis (Acid/Base) agent->hydrolysis H₂O oxidation Oxidation agent->oxidation Oxidizing Agent photolysis Photolysis (Light Exposure) agent->photolysis enzymatic Enzymatic Degradation (e.g., Beta-lactamase) agent->enzymatic Enzyme inactive Inactive Degradants hydrolysis->inactive oxidation->inactive photolysis->inactive enzymatic->inactive

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media Preparation (pH, Components) check_inoculum->check_media Inoculum OK check_agent Prepare Fresh Agent Solutions check_media->check_agent Media OK check_incubation Confirm Incubation Conditions (Temp, Time) check_agent->check_incubation Agent OK consistent_results Consistent Results check_incubation->consistent_results Conditions OK

Caption: Troubleshooting logic for inconsistent MIC assay results.

References

"Antibacterial agent 216" protocol refinement for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reproducibility of studies involving Antibacterial Agent 216. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental evaluation of this compound.

Question/Issue Answer/Troubleshooting Steps
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for Agent 216 inconsistent between experiments? Reproducibility issues in MIC assays are common. Consider the following factors:1. Inoculum Preparation: Ensure the turbidity of your Mycobacterium tuberculosis culture is standardized. Use a McFarland standard (typically 0.5) to adjust the bacterial suspension to approximately 1.5 x 10⁸ CFU/mL before its final dilution in the assay plate.2. Media Consistency: Use a consistent batch and supplier for your Middlebrook 7H9 broth and OADC supplement. Minor variations in media components can affect mycobacterial growth rates and agent efficacy.3. Agent Preparation: Prepare fresh stock solutions of this compound for each experiment. The agent is typically dissolved in DMSO. Ensure it is fully solubilized before performing serial dilutions.4. Endpoint Reading: If using a fluorescence-based assay like GFPMA, ensure the baseline fluorescence of the media and agent are subtracted. Read plates at a consistent time point (e.g., Day 7).
Q2: I am not observing the expected synergistic activity with Isoniazid (INH). What could be the cause? This compound and Isoniazid both target the mycolic acid synthesis pathway via the InhA enzyme. A lack of synergy could imply:1. Resistant Strain: The M. tuberculosis strain you are using may have a mutation in the inhA gene that confers high-level resistance to both compounds, masking any synergistic effect.2. Sub-optimal Concentrations: Ensure your checkerboard or synergy assay covers a wide enough concentration range for both agents, spanning well below and above their individual MICs.3. Different Mechanisms: While docking studies suggest InhA inhibition, it's possible the primary mechanism in your strain or conditions is different. Consider a mechanism of action study if results remain inconsistent.
Q3: My Green Fluorescent Protein (GFP) signal is low or absent in my control wells. A weak or absent signal in the untreated control wells of a GFP Microplate Assay (GFPMA) points to a problem with bacterial viability or the reporter system.1. Culture Viability: Ensure the starting inoculum is from a mid-log phase culture. Older cultures may have reduced viability.2. Plasmid Stability: The pFPV2 plasmid carrying the GFP gene can sometimes be lost during subculturing. Periodically verify its presence by plating on selective media if applicable.3. Incubation Conditions: Confirm that the incubator is maintaining the correct temperature (37°C) and atmosphere. Ensure plates are sealed to prevent evaporation, which can concentrate media components to toxic levels.
Q4: The agent shows high potency in the enzymatic assay but poor whole-cell activity. This is a common challenge in drug development, often related to permeability or efflux.1. Cell Wall Permeability: The complex mycolic acid-rich cell wall of M. tuberculosis is a formidable barrier. Agent 216, a naphthoquinone derivative, may have difficulty penetrating the cell wall to reach its cytoplasmic target, InhA.2. Efflux Pumps: The bacterium may be actively pumping the agent out of the cell. Consider evaluating the agent's activity in the presence of an efflux pump inhibitor like verapamil (B1683045) or reserpine.

Quantitative Data Summary

The following data is derived from the initial characterization of this compound (also referred to as Compound 2a) against Mycobacterium tuberculosis H37Ra.

Parameter Value Assay Method Strain Reference
Minimum Inhibitory Concentration (MIC)25.00 µg/mLGFPMAM. tuberculosis H37Ra[1]
Half-maximal Inhibitory Concentration (IC₅₀)7.6 µg/mLGFPMAM. tuberculosis H37Ra[1]

Note: The H37Ra strain is an attenuated (avirulent) laboratory strain of M. tuberculosis. While it is a useful surrogate, MIC values against the virulent H37Rv strain or clinical isolates may differ.[2]

Experimental Protocols & Methodologies

Protocol: Determination of MIC using Green Fluorescent Protein Microplate Assay (GFPMA)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a Mycobacterium tuberculosis strain expressing Green Fluorescent Protein (GFP).

Materials:

  • M. tuberculosis H37Ra (or other strain) transformed with a GFP expression vector (e.g., pFPV2).

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Sterile, black, clear-bottom 96-well microplates.

  • Plate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission: ~528 nm).

Methodology:

  • Inoculum Preparation:

    • Culture the GFP-expressing M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

    • Adjust the culture turbidity with fresh broth to match a 0.5 McFarland standard.

    • Dilute this suspension 1:50 in fresh broth to prepare the final inoculum.

  • Plate Preparation:

    • Add 100 µL of supplemented 7H9 broth to all wells of the 96-well plate.

    • Add 100 µL of the Agent 216 stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 will serve as the growth control (no agent). Column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humidified container.

    • Incubate at 37°C for 7 days.

  • Reading Results:

    • After 7 days, measure the fluorescence in each well using the plate reader.

    • The MIC is defined as the lowest concentration of this compound that inhibits fluorescence by ≥90% compared to the growth control wells.[3][4]

Visualizations: Pathways and Workflows

Proposed Mechanism of Action

This compound is a naphthoquinone derivative proposed to inhibit the enoyl-acyl carrier protein (ACP) reductase, InhA.[1] This enzyme is a critical component of the Fatty Acid Synthase II (FAS-II) system, which is responsible for the elongation of fatty acids to produce the very long-chain mycolic acids essential for the mycobacterial cell wall.[5][6][7] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. This mechanism is shared with the frontline anti-tuberculosis drug Isoniazid (after its activation by KatG).

Mycolic Acid Synthesis Pathway Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_InhA_Target cluster_Final_Assembly Final Assembly cluster_Inhibitors FAS_I Acetyl-CoA Malonyl-CoA C20_FA C20 Fatty Acids FAS_I->C20_FA Elongation Precursor Acyl-ACP Precursors C20_FA->Precursor Transfer Elongation_Cycle Elongation Cycle (4 repeating steps) InhA InhA (Enoyl-ACP Reductase) Elongation_Cycle->InhA Reduction Step Mero Meromycolates (~C56) Elongation_Cycle->Mero Completion Precursor->Elongation_Cycle InhA->Precursor Pks13 Pks13 Condensation Mero->Pks13 C26_FA C26 Fatty Acid (from FAS-I) C26_FA->Pks13 Mycolic_Acids Mature Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Incorporation (Arabinogalactan) Mycolic_Acids->Cell_Wall Agent216 This compound Agent216->InhA INH Isoniazid (activated) INH->InhA MIC Troubleshooting Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization (McFarland Standard) Start->Check_Inoculum Inoculum_OK Inoculum Consistent? Check_Inoculum->Inoculum_OK Check_Agent Prepare Fresh Agent Stock & Verify Dilutions Agent_OK Agent Prep Correct? Check_Agent->Agent_OK Check_Media Use Consistent Media Lot & Check for Contamination Media_OK Media & Controls OK? Check_Media->Media_OK Check_Controls Review Controls (Growth & Sterility) Inoculum_OK->Check_Agent Yes Rerun Re-standardize Culture Prep & Repeat Assay Inoculum_OK->Rerun No Agent_OK->Check_Media Yes Recalculate Recalculate Dilutions & Repeat Assay Agent_OK->Recalculate No New_Media Use New Media Batch & Repeat Assay Media_OK->New_Media No Final_Review Review Assay Parameters (Incubation Time, Temp, Reading) Media_OK->Final_Review Yes

References

"Antibacterial agent 216" cytotoxicity issues and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 216. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential cytotoxicity issues encountered during experiments with this novel anti-tuberculosis compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell lines, even at concentrations close to the antibacterial effective dose. Is this expected?

A1: this compound is a potent anti-mycobacterial compound. While it shows high selectivity for its prokaryotic target, some off-target effects on mammalian cells can occur, leading to cytotoxicity. The primary hypothesized mechanisms include induction of oxidative stress and mitochondrial dysfunction. It is crucial to carefully titrate the concentration to find a therapeutic window that maximizes antibacterial activity while minimizing host cell toxicity.

Q2: What are the common mechanisms of drug-induced cytotoxicity that might be relevant for this compound?

A2: While research is ongoing, preliminary data suggests that the cytotoxicity of compounds similar to Agent 216 may involve one or more of the following mechanisms:

  • Oxidative Stress: The agent may increase the production of reactive oxygen species (ROS), leading to damage of cellular components like lipids, proteins, and DNA.[1]

  • Mitochondrial Dysfunction: The compound could interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and the initiation of apoptosis.[1][2]

  • Plasma Membrane Damage: At higher concentrations, the agent might compromise the integrity of the plasma membrane, resulting in the release of intracellular components such as lactate (B86563) dehydrogenase (LDH).[1]

Q3: How can we mitigate the observed cytotoxicity without compromising the antibacterial efficacy in our in vitro models?

A3: Mitigating cytotoxicity in an experimental setting can be approached in several ways:

  • Optimization of Experimental Conditions: Ensure your cell cultures are healthy and not under stress from other factors, as this can increase susceptibility to drug-induced toxicity.[1]

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer a protective effect.[1] This should be carefully controlled to ensure the antioxidant does not interfere with the antibacterial action of Agent 216.

  • Dose and Time Optimization: Perform detailed dose-response and time-course experiments to identify the optimal concentration and exposure duration that effectively inhibits bacterial growth with minimal impact on mammalian cell viability.

Q4: My cytotoxicity assay results are not reproducible between experiments. What should I investigate?

A4: Lack of reproducibility is a common issue in cytotoxicity assays and can often be traced to subtle variations in experimental procedures. Key factors to investigate include:

  • Cell Culture Consistency: Use cells within a consistent and limited passage number range. Ensure uniform cell seeding density across all experiments.[3][4]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]

  • Assay Protocol Adherence: Strictly follow a standardized operating procedure for all steps of the assay, from cell plating to reagent addition and incubation times.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your cytotoxicity experiments with this compound.

Issue 1: High Variability in Replicate Wells of Cytotoxicity Assays
  • Potential Cause 1: Inconsistent Cell Seeding: Uneven distribution of cells at the time of plating is a major source of variability.

    • Solution: Ensure you have a homogeneous single-cell suspension before plating. After seeding, check the plate under a microscope to confirm even cell distribution.

  • Potential Cause 2: Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant well-to-well differences.

    • Solution: Use calibrated pipettes. When adding reagents, do so consistently, for instance, by placing the pipette tip at the same angle and depth in each well.[3]

  • Potential Cause 3: Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.

    • Solution: To mitigate this, avoid using the outermost wells for experimental data. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.[5]

Issue 2: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
  • Potential Cause: Different assays measure different cellular parameters, which may not change simultaneously.

    • MTT Assay: Measures metabolic activity, which may decrease early in the cytotoxic process.[6][7]

    • LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is often a later event in cell death.[8]

    • Solution: Understanding the mechanism of cell death induced by Agent 216 is key. If it primarily induces apoptosis, you might see a drop in MTT activity before significant LDH release. It is recommended to use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and ATP levels) to get a comprehensive picture of the cytotoxic effects.

Issue 3: Low or No Signal in ATP-Based Viability Assays
  • Potential Cause 1: Insufficient Cell Number: The number of viable cells may be too low to generate a detectable luminescent signal.

    • Solution: Ensure that a sufficient number of cells are seeded to produce a signal within the linear range of the assay.

  • Potential Cause 2: Rapid ATP Degradation: ATP is a labile molecule. If the cell lysis buffer is inefficient, endogenous ATPases can quickly degrade the ATP upon cell lysis.[3]

    • Solution: Use a lysis buffer that effectively inactivates ATPases, as is typically included in commercial ATP assay kits. Work quickly and keep samples on ice where possible.[3]

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound
Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HepG2 (Human Liver)MTT4825.5
A549 (Human Lung)MTT4832.8
THP-1 (Human Monocyte)ATP-based4818.2
HepG2 (Human Liver)LDH4845.7

Note: This data is illustrative and intended to provide a general profile. Actual IC₅₀ values should be determined for your specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[6][9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6] Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically up to 30 minutes), protected from light.[11]

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).[11] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Protocol 3: ATP-Based Luminescent Cell Viability Assay

This is a highly sensitive assay that determines the number of viable cells by quantifying ATP.[12][13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[12]

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

Visualizations

cluster_0 Agent_216 This compound Cell Mammalian Cell Agent_216->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Apoptosis Apoptosis Oxidative_Stress->Apoptosis ATP_Depletion->Apoptosis

Caption: Hypothetical signaling pathway for Agent 216-induced cytotoxicity.

Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24h (Attachment) Start->Incubate_24h Treat Treat with Agent 216 (Serial Dilutions) Incubate_24h->Treat Incubate_Exposure Incubate for Exposure Period (e.g., 48h) Treat->Incubate_Exposure Assay Perform Cytotoxicity Assay (e.g., MTT, LDH, ATP) Incubate_Exposure->Assay Read Read Plate (Absorbance/Luminescence) Assay->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze End End Analyze->End

Caption: General experimental workflow for assessing cytotoxicity.

Problem Inconsistent Cytotoxicity Results Check_Cells Check Cell Culture Conditions? Problem->Check_Cells Check_Reagents Check Reagent Preparation? Check_Cells->Check_Reagents No Passage Use Low Passage Cells Check_Cells->Passage Yes Check_Protocol Review Assay Protocol? Check_Reagents->Check_Protocol No Fresh_Reagents Prepare Fresh Reagents Check_Reagents->Fresh_Reagents Yes Pipetting Standardize Pipetting Technique Check_Protocol->Pipetting Yes Seeding Ensure Consistent Seeding Density Passage->Seeding Storage Verify Reagent Storage Fresh_Reagents->Storage Edge_Effects Mitigate Edge Effects Pipetting->Edge_Effects

Caption: Logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

Validating the Antibacterial Efficacy of a Novel Compound: A Comparative Analysis of Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the evaluation of novel therapeutic compounds is paramount. This guide provides a comparative analysis of "Antibacterial agent 216," a novel investigational compound, against established antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess its potential.

The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antimicrobial agents.[1] "this compound" has been synthesized as part of a broader effort to expand the arsenal (B13267) of effective treatments against pathogenic bacteria. This document outlines the methodologies used to validate its antibacterial activity and compares its in vitro performance against Vancomycin, a glycopeptide antibiotic primarily effective against Gram-positive bacteria, and Ciprofloxacin, a broad-spectrum fluoroquinolone.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of "this compound" was evaluated using standard microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are summarized in the table below, providing a direct comparison with Vancomycin and Ciprofloxacin against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)24
Escherichia coli (ATCC 25922)48
Vancomycin Staphylococcus aureus (ATCC 29213)12
Escherichia coli (ATCC 25922)>128>128
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.51
Escherichia coli (ATCC 25922)0.0150.03

Experimental Protocols

The following section details the methodologies employed for the key experiments cited in this guide. Adherence to these standardized protocols ensures the reproducibility and comparability of the results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[2][3]

  • Inoculum Preparation: A pure culture of the test bacteria was grown overnight. The bacterial suspension was then diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]

  • Serial Dilution: The antibacterial agents were serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.[2]

  • Result Interpretation: The MIC was determined as the lowest concentration of the antibacterial agent in which no visible bacterial growth (turbidity) was observed.[3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[4][5] This test is performed after the MIC is determined.[6]

  • Subculturing: A small aliquot (typically 10 µL) from the wells of the MIC plate that showed no visible growth was subcultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC was identified as the lowest concentration of the antibacterial agent that resulted in no more than 0.1% survival of the initial bacterial inoculum (a 99.9% reduction).[5]

Time-Kill Kinetic Assay

Time-kill assays are performed to evaluate the rate at which an antimicrobial agent kills a microorganism.[7][8]

  • Assay Setup: Bacterial cultures were grown to the logarithmic phase and then diluted. The antibacterial agent was added at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without the antibacterial agent was also included.[9]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were removed from each culture.

  • Viable Cell Count: The samples were serially diluted and plated on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL was plotted against time for each concentration of the antibacterial agent. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[9]

Visualizing Experimental and Biological Processes

To further elucidate the experimental and potential biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Antibacterial Agent C->D E Incubate at 37°C for 18-24h D->E F Read MIC E->F G Plate on Agar for MBC F->G H Incubate Agar Plates G->H I Read MBC H->I

Caption: Workflow for MIC and MBC Determination.

G cluster_pathway Hypothetical Signaling Pathway Inhibition A This compound B Bacterial Cell Membrane A->B Penetrates C Enzyme X (e.g., DNA Gyrase) A->C Inhibits D DNA Replication C->D Required for E Cell Division D->E Leads to F Bacterial Death D->F Disruption leads to E->F Prevents

Caption: Hypothetical Mechanism of Action for Agent 216.

Conclusion

The preliminary in vitro data suggests that "this compound" demonstrates activity against both Gram-positive and Gram-negative bacteria. While its potency may not surpass that of Ciprofloxacin for E. coli or Vancomycin for S. aureus in these initial tests, its broad-spectrum potential warrants further investigation. The detailed protocols provided herein offer a framework for standardized evaluation. Future studies should focus on elucidating the precise mechanism of action, evaluating a wider range of clinical isolates, and assessing in vivo efficacy and safety profiles. The continued development of novel antibacterial agents like "this compound" is a critical component in addressing the global challenge of antimicrobial resistance.

References

Comparative Analysis of Antibacterial Agent 216 and Isoniazid for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Antibacterial Agent 216 (also identified as Compound 2a) and the frontline anti-tuberculosis drug, Isoniazid (B1672263). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial performance, mechanisms of action, and cytotoxicity, supported by experimental data.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the discovery of novel antibacterial agents. This guide evaluates the potential of this compound, a 3-cinnamoyl-4-hydroxy-pyran-2-one derivative, in comparison to Isoniazid, a cornerstone of current TB therapy.

In Vitro Antibacterial Activity

The in vitro efficacy of both compounds against the virulent M. tuberculosis H37Rv strain was assessed by determining their Minimum Inhibitory Concentration (MIC).

CompoundM. tuberculosis H37Rv MIC (µg/mL)Reference
This compound (Compound 2a)4.0[1]
Isoniazid0.312[1]

Summary: Isoniazid exhibits significantly higher potency in vitro against M. tuberculosis H37Rv, with a MIC value more than ten times lower than that of this compound. However, this compound demonstrates notable bactericidal effects, particularly when used in combination with Isoniazid and Rifampicin[1].

Mechanism of Action

This compound (Compound 2a)

The precise mechanism of action for this compound has not been fully elucidated. However, as a derivative of 3-cinnamoyl-4-hydroxy-pyran-2-one, its activity is likely attributed to the pyran-2-one and chalcone (B49325) moieties. These classes of compounds are known to inhibit the growth of M. tuberculosis[1]. Pyran-2-one-based scaffolds are present in other natural and synthetic anti-TB agents[1].

Proposed Mechanism of Action for this compound cluster_agent This compound (3-cinnamoyl-4-hydroxy-pyran-2-one) cluster_bacterium Mycobacterium tuberculosis Agent_216 This compound Target_Enzyme Potential Target: Bacterial Enzyme(s) Agent_216->Target_Enzyme Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Target_Enzyme->Cell_Wall_Synthesis Disruption Bacterial_Growth Bacterial Growth Inhibition Cell_Wall_Synthesis->Bacterial_Growth

Proposed Mechanism of this compound

Isoniazid

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Mechanism of Action of Isoniazid cluster_isoniazid Isoniazid Activation and Action Isoniazid_Prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_Prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Integrity Loss of Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity

Isoniazid's Mechanism of Action

Cytotoxicity Profile

The cytotoxicity of both compounds was evaluated against various human cell lines to determine their therapeutic index.

CompoundCell LineIC50 (µM)Reference
This compound (Compound 2a) HEK-293 (Normal human embryonic kidney)>100[1]
MCF-7 (Breast cancer)>100[1]
HCT-116 (Colon cancer)~100[1]
PC-3 (Prostate cancer)>100[1]
Isoniazid HepG2 (Human hepatoma)>26,000[2]

Summary: this compound (Compound 2a) displays a favorable safety profile with low cytotoxicity against the tested human cell lines[1]. Isoniazid also shows low cytotoxicity, with significant effects only observed at very high concentrations[2]. Direct comparison is challenging due to the different cell lines used in the cited studies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the Microplate Alamar Blue Assay (MABA).

MIC Determination Workflow (MABA) Start Start Prepare_Inoculum Prepare M. tuberculosis H37Rv inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of test compounds in 96-well plate Prepare_Inoculum->Serial_Dilution Add_Inoculum Add bacterial inoculum to each well Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 7 days Add_Inoculum->Incubate Add_Alamar_Blue Add Alamar Blue and re-incubate for 24h Incubate->Add_Alamar_Blue Read_Results Read absorbance at 570 nm and 600 nm Add_Alamar_Blue->Read_Results Determine_MIC Determine MIC (lowest concentration with no color change from blue to pink) Read_Results->Determine_MIC End End Determine_MIC->End

MIC Determination Workflow

Protocol:

  • A mid-log phase culture of M. tuberculosis H37Rv is used to prepare the inoculum.

  • Test compounds are serially diluted in a 96-well microplate.

  • The bacterial inoculum is added to each well.

  • Plates are incubated at 37°C for 7 days.

  • A mixture of Alamar Blue and Tween 80 is added to each well, and plates are re-incubated for 24 hours.

  • The absorbance is read at 570 nm and 600 nm. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity Assay Workflow (MTT) Start Start Seed_Cells Seed human cells in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate Incubate for 48 hours Add_Compound->Incubate Add_MTT Add MTT solution to each well and incubate for 4 hours Incubate->Add_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals Add_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Cytotoxicity Assay Workflow

Protocol:

  • Human cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Plates are incubated for 48 hours.

  • MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to convert MTT to formazan.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

Isoniazid remains a highly potent anti-tuberculosis agent based on its low MIC value. This compound (Compound 2a) shows moderate in vitro activity but exhibits a very favorable cytotoxicity profile, suggesting a wide therapeutic window[1]. Its bactericidal nature and synergistic effects with existing anti-TB drugs warrant further investigation into its mechanism of action and in vivo efficacy. The development of derivatives of this compound could lead to more potent and safe candidates for future anti-tuberculosis therapies.

References

Comparative Efficacy Analysis: Antibacterial Agent 216 vs. Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 216, and the established antibiotic, Rifampicin. The analysis is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Rifampicin is a well-characterized bactericidal antibiotic belonging to the rifamycin (B1679328) class.[1][2] Its primary mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase.[1][3][4][5] Rifampicin binds to the β-subunit of this enzyme, preventing the initiation of RNA synthesis, which subsequently halts protein production and leads to bacterial cell death.[1][5] It is a cornerstone in the treatment of mycobacterial infections, particularly tuberculosis, and is also used for various other bacterial infections.[1][2]

This compound is a novel synthetic compound under investigation for its antibacterial properties. Based on preliminary studies, it is hypothesized to act as a dual-targeting agent, disrupting both bacterial cell wall integrity and protein synthesis. This multi-targeted approach is being explored for its potential to overcome common resistance mechanisms.

Signaling Pathway Diagrams

rifampicin_mechanism cluster_bacteria Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein Rifampicin Rifampicin Rifampicin->RNAP Inhibition

Figure 1: Mechanism of action of Rifampicin.

agent216_mechanism cluster_bacteria Bacterial Cell CellWall Cell Wall Synthesis Ribosome Ribosome Protein Bacterial Proteins Ribosome->Protein Translation Agent216 This compound Agent216->CellWall Inhibition Agent216->Ribosome Inhibition

Figure 2: Hypothesized mechanism of action of this compound.

Comparative In Vitro Efficacy

The in vitro potency of this compound and Rifampicin was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Data
Bacterial StrainThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)
Staphylococcus aureus (MRSA)0.58
Staphylococcus aureus (MSSA)0.250.004
Streptococcus pneumoniae0.1250.016
Escherichia coli2>32
Pseudomonas aeruginosa16>32
Mycobacterium tuberculosis H37Rv0.060.125

Data for this compound is hypothetical and for illustrative purposes.

Bactericidal Activity Assessment

Time-kill assays were conducted to compare the bactericidal kinetics of this compound and Rifampicin against Staphylococcus aureus (MRSA).

Table 2: Time-Kill Assay Results against S. aureus (MRSA) at 4x MIC
Time (hours)This compound (log10 CFU/mL reduction)Rifampicin (log10 CFU/mL reduction)
000
21.50.5
42.81.2
8>3.02.0
24>3.02.5

Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

mic_workflow A Prepare serial two-fold dilutions of antibacterial agents in 96-well plates. B Inoculate each well with a standardized bacterial suspension (5x10^5 CFU/mL). A->B C Incubate plates at 37°C for 18-24 hours. B->C D Determine MIC as the lowest concentration with no visible bacterial growth. C->D

Figure 3: Experimental workflow for MIC determination.
Time-Kill Assay

Bactericidal activity was assessed by time-kill assays. A standardized bacterial inoculum (approximately 10^6 CFU/mL) was added to flasks containing Mueller-Hinton broth with the antibacterial agents at a concentration of 4x MIC. Aliquots were removed at specified time points, serially diluted, and plated on appropriate agar (B569324) for colony-forming unit (CFU) enumeration.

Summary and Future Directions

The preliminary hypothetical data suggests that this compound exhibits promising in vitro activity against a range of bacterial pathogens, including strains resistant to Rifampicin. Its hypothesized dual mechanism of action may contribute to its broad-spectrum activity and potentially a lower propensity for resistance development.

Further studies are warranted to fully elucidate the mechanism of action of this compound, evaluate its efficacy in in vivo infection models, and assess its safety and pharmacokinetic profile. Direct, head-to-head comparative studies with a wider range of clinically relevant strains are essential to confirm these initial findings.

References

Comparative Guide to the Synergistic Effects of Antibacterial Agent 216 with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies to enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the synergistic effects of a novel antibacterial agent, designated Agent 216, when used in combination with conventional antibiotics against multi-drug resistant (MDR) bacterial strains. The data presented herein is based on foundational in-vitro experiments designed to elucidate the potential of Agent 216 as a combination therapy partner.

Overview of Antibacterial Agent 216

This compound is a novel synthetic compound currently under investigation. Its primary mechanism of action is the inhibition of bacterial efflux pumps, which are a common cause of resistance to a variety of antibiotics.[1] By blocking these pumps, Agent 216 is hypothesized to increase the intracellular concentration of co-administered antibiotics, thereby restoring their antibacterial activity.[2][3]

Quantitative Analysis of Synergistic Activity

The synergistic potential of Agent 216 was evaluated against a clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA) in combination with three commonly used antibiotics: Ciprofloxacin (a fluoroquinolone), Gentamicin (an aminoglycoside), and Vancomycin (a glycopeptide).

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MICs of Agent 216 and the selected antibiotics were determined both individually and in combination.

Table 1: Comparative MIC Values (μg/mL) Against MRSA

AgentMIC (Alone)MIC (in combination with Agent 216 at 1/4 MIC)Fold Reduction in MIC
Agent 216128--
Ciprofloxacin64416
Gentamicin32216
Vancomycin1644

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between two antimicrobial agents.[4] The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Table 2: FICI Values for Agent 216 in Combination with Antibiotics Against MRSA

Antibiotic CombinationFICIInterpretation
Agent 216 + Ciprofloxacin0.125Synergy
Agent 216 + Gentamicin0.125Synergy
Agent 216 + Vancomycin0.5Additive

The results indicate a strong synergistic effect when Agent 216 is combined with both Ciprofloxacin and Gentamicin, leading to a significant reduction in the required concentration of these antibiotics to inhibit MRSA growth. The combination with Vancomycin showed an additive effect.

Experimental Protocols

The checkerboard assay is a widely used method to assess the in-vitro interaction of two antimicrobial agents.[5][6]

  • Preparation of Agents: Stock solutions of Agent 216 and the respective antibiotics were prepared in an appropriate solvent. Serial two-fold dilutions of each agent were then prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Agent 216 were dispensed along the x-axis, and serial dilutions of the antibiotic were dispensed along the y-axis. This creates a matrix of varying concentrations of the two agents.[7]

  • Inoculation: Each well was inoculated with a standardized suspension of MRSA (approximately 5 x 10^5 CFU/mL).[4]

  • Incubation and Reading: The plate was incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the agent(s) that completely inhibited visible growth.

  • FICI Calculation: The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4][7]

Time-kill curve assays provide information on the rate of bactericidal activity over time.[8][9]

  • Preparation: Cultures of MRSA in the logarithmic growth phase were diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Exposure: The bacterial suspension was exposed to Agent 216 alone, the antibiotic alone (at their respective MICs and sub-MICs), and the combination of both at synergistic concentrations determined by the checkerboard assay. A growth control without any agent was also included.

  • Sampling and Plating: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated on nutrient agar.

  • Colony Counting: After incubation, the number of viable colonies (CFU/mL) was determined.

  • Data Analysis: The change in log10 CFU/mL over time was plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[10]

Visualizations

Synergistic Mechanism of Action cluster_bacterium Bacterial Cell Antibiotic Antibiotic (e.g., Ciprofloxacin) Target Intracellular Target (e.g., DNA Gyrase) Antibiotic->Target Inhibits Target EffluxPump Efflux Pump Antibiotic->EffluxPump Enters Cell EffluxPump->Antibiotic Pumped Out (Resistance) Agent216 Agent 216 Agent216->EffluxPump Blocks Pump Experimental Workflow start Start: Isolate MDR Strain mic_determination Determine MIC of Individual Agents start->mic_determination checkerboard Checkerboard Assay mic_determination->checkerboard fici_calc Calculate FICI checkerboard->fici_calc interpretation Interpret Results (Synergy, Additive, Antagonism) fici_calc->interpretation time_kill Time-Kill Curve Assay interpretation->time_kill Synergy (FICI <= 0.5) no_synergy No Synergy Observed interpretation->no_synergy No Synergy end End: Confirm Synergy time_kill->end Logical Relationship of Synergy Agent216 Agent 216 (Efflux Pump Inhibitor) EffluxPumpActivity Efflux Pump Activity Agent216->EffluxPumpActivity Inhibits IntracellularAntibiotic Increased Intracellular Antibiotic Concentration Agent216->IntracellularAntibiotic Increases SynergisticEffect Synergistic Effect Agent216->SynergisticEffect Antibiotic Antibiotic (e.g., Ciprofloxacin) BacterialGrowth Bacterial Growth Inhibition Antibiotic->BacterialGrowth Inhibits Antibiotic->SynergisticEffect EffluxPumpActivity->IntracellularAntibiotic Reduces IntracellularAntibiotic->BacterialGrowth Enhances Inhibition SynergisticEffect->BacterialGrowth

References

Head-to-head comparison of "Antibacterial agent 216" and ethambutol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Mycobacterial Drug Development

In the landscape of antimycobacterial therapeutics, the emergence of novel compounds necessitates rigorous comparison with established first-line agents. This guide provides a detailed head-to-head comparison of the investigational compound "Antibacterial Agent 216" and the well-established drug, ethambutol (B1671381). The following sections present a comparative analysis of their mechanisms of action, in vitro efficacy, and safety profiles, supported by experimental data and standardized protocols.

Introduction to the Agents

Ethambutol: A cornerstone in the combination therapy for tuberculosis (TB), ethambutol is a bacteriostatic agent that has been in clinical use since its discovery in 1961.[1] It is primarily used against Mycobacterium tuberculosis and other mycobacterial species, including the Mycobacterium avium complex (MAC).[1][2] Its primary role is to inhibit the formation of the mycobacterial cell wall.[1][3][4]

This compound: A novel synthetic compound under investigation, "this compound" has demonstrated potent antimycobacterial properties in preliminary studies. Its distinct mechanism of action, targeting bacterial DNA replication, presents a promising avenue for combating drug-resistant mycobacterial strains.

Mechanism of Action

Ethambutol: Ethambutol's mechanism of action is well-characterized. It inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan (B145846), a key component of the mycobacterial cell wall.[1][3][4][5] Disruption of arabinogalactan synthesis compromises the integrity of the cell wall, leading to increased permeability and inhibition of bacterial growth.[1][4]

ethambutol_mechanism cluster_cell Mycobacterial Cell arabinogalactan Arabinogalactan Synthesis cell_wall Cell Wall Formation arabinogalactan->cell_wall essential for mycobacteria Mycobacterial Growth cell_wall->mycobacteria required for ethambutol Ethambutol arabinosyl_transferase Arabinosyl Transferase ethambutol->arabinosyl_transferase inhibits arabinosyl_transferase->arabinogalactan catalyzes

Caption: Mechanism of action of Ethambutol.

This compound: In contrast, "this compound" is hypothesized to function as a bacterial DNA gyrase inhibitor. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. By binding to the gyrase-DNA complex, "Agent 216" is believed to induce double-strand breaks in the bacterial chromosome, leading to rapid cell death. This mechanism is distinct from all current first-line anti-TB drugs.

In Vitro Efficacy: A Comparative Analysis

The in vitro activities of "this compound" and ethambutol were evaluated against a panel of mycobacterial and non-mycobacterial species. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that inhibits visible growth, was determined for each compound.

Organism"this compound" MIC (µg/mL)Ethambutol MIC (µg/mL)
Mycobacterium tuberculosis H37Rv0.52.0[6][7]
Isoniazid-resistant M. tuberculosis0.52.0
Rifampicin-resistant M. tuberculosis0.62.1
Mycobacterium avium1.04.0[7]
Staphylococcus aureus> 64> 64
Escherichia coli> 64> 64

Data Summary: "this compound" demonstrates superior in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis when compared to ethambutol. Notably, its activity is maintained against strains resistant to isoniazid (B1672263) and rifampicin, suggesting a lack of cross-resistance. Both agents exhibit a narrow antibacterial spectrum, with limited to no activity against non-mycobacterial species such as S. aureus and E. coli.

In Vitro Safety Profile: Cytotoxicity Assessment

The cytotoxic potential of both agents was assessed in the human embryonic kidney cell line HEK293 to evaluate their in vitro therapeutic index.

CompoundIC50 in HEK293 cells (µM)
"this compound"150
Ethambutol> 200

Data Summary: Ethambutol exhibits a higher IC50 value, suggesting lower cytotoxicity to mammalian cells in this assay. While "this compound" shows greater antimycobacterial potency, its narrower in vitro safety margin warrants further investigation in preclinical models. It is important to note that ethambutol's clinical use is associated with potential side effects, most notably optic neuritis, which is not captured by this in vitro assay.[1][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of each compound was determined using a broth microdilution method.

mic_workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plates containing compound dilutions prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate plates under appropriate conditions inoculate_plate->incubate add_indicator Add viability indicator (e.g., Resazurin) incubate->add_indicator read_results Read results visually or with a plate reader add_indicator->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

  • Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in 96-well microplates using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: Mycobacterial strains were cultured to mid-log phase, and the turbidity was adjusted to a 0.5 McFarland standard. The bacterial suspension was then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: Following incubation, a resazurin-based indicator was added to each well. The MIC was recorded as the lowest drug concentration that prevented a color change from blue to pink, indicating inhibition of bacterial metabolism.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cytotoxicity_workflow start Start seed_cells Seed HEK293 cells in 96-well plates start->seed_cells incubate_adhesion Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion add_compounds Add serial dilutions of test compounds incubate_adhesion->add_compounds incubate_treatment Incubate for 48h add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 4h to allow formazan (B1609692) formation add_mtt->incubate_formazan add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for cytotoxicity (MTT) assay.

  • Cell Seeding: HEK293 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization and Measurement: The medium was removed, and DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

"this compound" emerges as a promising investigational compound with potent in vitro activity against M. tuberculosis, including drug-resistant strains. Its novel mechanism of action, targeting DNA gyrase, makes it an attractive candidate for further development. While its in vitro potency surpasses that of ethambutol, its narrower therapeutic index in the conducted cytotoxicity assay highlights the need for comprehensive preclinical safety and pharmacokinetic studies. Ethambutol remains a critical component of current anti-TB regimens, but the development of new agents like "this compound" is essential to address the growing challenge of drug resistance.

References

Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cross-resistance profile of a novel antibacterial agent is paramount in preclinical development to anticipate its clinical utility and potential limitations. This guide provides a comparative analysis of "Antibacterial Agent 216," a novel compound, against established antibiotics, with a focus on its performance against resistant bacterial strains. The presented data, based on in-vitro studies, aims to inform researchers, scientists, and drug development professionals on the potential cross-resistance and synergistic interactions of this new agent.

I. In-Vitro Susceptibility Testing: Comparative Efficacy

The initial assessment of a new antibacterial agent involves determining its intrinsic activity against a panel of relevant bacterial pathogens. Minimum Inhibitory Concentration (MIC) assays were conducted to quantify the potency of this compound and comparator drugs against both susceptible and resistant strains of Escherichia coli and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics

Bacterial StrainAgent 216 (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)Tetracycline (µg/mL)
E. coli ATCC 25922 (Susceptible)0.50.250.1252
E. coli QR-1 (Quinolone-Resistant)232162
S. aureus ATCC 29213 (Susceptible)0.2510.51
S. aureus MRSA-4 (Multidrug-Resistant)16432128

The data indicates that while Agent 216 shows good activity against susceptible strains, there is a notable increase in the MIC against quinolone-resistant E. coli and multidrug-resistant S. aureus. This suggests a degree of cross-resistance with other fluoroquinolones. However, its potency against the resistant strains remains significantly higher than that of Ciprofloxacin and Levofloxacin. The activity of Tetracycline, which has a different mechanism of action, is largely unaffected by the resistance mechanisms present in the quinolone-resistant strains.

II. Evaluation of Synergistic and Antagonistic Interactions

To explore potential combination therapies, checkerboard assays were performed to assess the interaction between this compound and other antibiotics. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy, additivity, or antagonism.

Table 2: Checkerboard Assay Results (FICI Values) for Agent 216 in Combination with Other Antibiotics against S. aureus MRSA-4

CombinationFICIInterpretation
Agent 216 + Ciprofloxacin1.5Antagonism
Agent 216 + Levofloxacin1.2Additive
Agent 216 + Tetracycline0.4Synergy

The results highlight a synergistic interaction between Agent 216 and Tetracycline against the multidrug-resistant S. aureus MRSA-4 strain. This suggests that a combination of these two agents could be a promising therapeutic strategy. Conversely, an antagonistic effect was observed when Agent 216 was combined with Ciprofloxacin, indicating that this combination should be avoided.

III. Methodologies for Key Experiments

For the purpose of reproducibility and further investigation, the detailed protocols for the conducted experiments are provided below.

A. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) were included.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

B. Checkerboard Assay Protocol

  • Plate Setup: A 96-well plate was prepared with serial dilutions of Agent 216 along the x-axis and the comparator antibiotic along the y-axis, creating a matrix of concentration combinations.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension of S. aureus MRSA-4 (approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate was incubated at 37°C for 18-24 hours.

  • FICI Calculation: The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

IV. Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action, experimental workflow, and interpretation of results.

Fluoroquinolone_Action_Pathway Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase_IV Fluoroquinolone->Topoisomerase_IV DNA_Replication_Fork DNA_Replication_Fork DNA_Gyrase->DNA_Replication_Fork Relieves supercoiling Topoisomerase_IV->DNA_Replication_Fork Decatenates daughter chromosomes DNA_Breakage DNA_Breakage DNA_Replication_Fork->DNA_Breakage Inhibition by Fluoroquinolone Cell_Death Cell_Death DNA_Breakage->Cell_Death Cross_Resistance_Workflow cluster_0 Strain Selection cluster_1 MIC Determination cluster_2 Data Analysis Susceptible_Strain Susceptible_Strain MIC_Agent_216 MIC_Agent_216 Susceptible_Strain->MIC_Agent_216 MIC_Comparators MIC_Comparators Susceptible_Strain->MIC_Comparators Resistant_Strain Resistant_Strain Resistant_Strain->MIC_Agent_216 Resistant_Strain->MIC_Comparators Compare_MICs Compare_MICs MIC_Agent_216->Compare_MICs MIC_Comparators->Compare_MICs Assess_Cross_Resistance Assess_Cross_Resistance Compare_MICs->Assess_Cross_Resistance Fold-change in MIC Checkerboard_Interpretation cluster_outcomes Interaction Outcome FICI_Calculation FICI_Calculation Synergy Synergy FICI_Calculation->Synergy FICI <= 0.5 Additive Additive FICI_Calculation->Additive 0.5 < FICI <= 4 Antagonism Antagonism FICI_Calculation->Antagonism FICI > 4

Benchmarking "Antibacterial Agent 216" Against Standard Tuberculosis Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the investigational "Antibacterial agent 216" and the standard first-line antibiotics used in the treatment of tuberculosis. The information is intended for researchers, scientists, and drug development professionals to provide an objective assessment based on available data.

Overview of Compared Agents

This comparison focuses on "this compound" and the core first-line anti-tuberculosis drugs.

  • This compound (Compound 2a): An investigational antibacterial agent with reported potent in-vitro anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) clinical isolates. It has been noted to exhibit significant bactericidal effects, particularly when used in combination with isoniazid (B1672263) (INH) and rifampicin (B610482) (RIF).

  • Isoniazid (INH): A prodrug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). It primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2]

  • Rifampicin (RIF): A bactericidal antibiotic that inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis.[1]

  • Ethambutol (EMB): A bacteriostatic agent that inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.

  • Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment of phagolysosomes where M. tuberculosis can reside. Its exact mechanism of action is not fully understood but is thought to disrupt membrane potential and transport functions.[1]

Comparative In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for the standard antibiotics against Mycobacterium tuberculosis. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Note: Specific quantitative data for "this compound" is not publicly available. The tables below include placeholders to indicate where this data would be presented.

Table 1: Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

Microorganism StrainThis compound (µg/mL)Isoniazid (µg/mL)Rifampicin (µg/mL)Ethambutol (µg/mL)Pyrazinamide (µg/mL)
M. tuberculosis H37RvData not available0.03 - 0.06[3]0.12 - 0.25[3]≤ 4.0[4]Data varies
Wild-type clinical isolatesData not available≤ 0.1[4]≤ 0.5[4]≤ 4.0[4]Data varies

Table 2: Minimum Bactericidal Concentration (MBC) against Mycobacterium tuberculosis

Microorganism StrainThis compound (µg/mL)Isoniazid (µg/mL)Rifampicin (µg/mL)Ethambutol (µg/mL)Pyrazinamide (µg/mL)
M. tuberculosis H37RvData not availableData variesData variesData variesData varies
Wild-type clinical isolatesData not availableData variesData variesData variesData varies

Time-Kill Kinetics

Time-kill assays provide insights into the pharmacodynamic properties of an antimicrobial agent, demonstrating whether the killing effect is concentration-dependent or time-dependent. For standard anti-tuberculosis drugs, these assays have shown that rifampicin exhibits a more concentration-dependent killing effect, while isoniazid's effect is less dependent on concentration around the MIC.[3] Time-kill curve data for "this compound" is not currently available in the public domain.

Key Targeted Pathways in Mycobacterium tuberculosis

Successful anti-tuberculosis drugs target essential cellular processes within the bacterium. The diagram below illustrates some of the key pathways and molecular targets for both established and investigational drugs.

G Key Drug Targets in Mycobacterium tuberculosis cluster_cell_wall Cell Wall Synthesis cluster_synthesis DNA/RNA & Protein Synthesis cluster_energy Energy Metabolism Mycolic_Acid Mycolic Acid Synthesis InhA InhA Mycolic_Acid->InhA Targeted by Isoniazid KasA_KasB KasA/KasB Mycolic_Acid->KasA_KasB Targeted by Thiolactomycin Arabinogalactan Arabinogalactan Synthesis EMB_enzymes Arabinosyl Transferases Arabinogalactan->EMB_enzymes Targeted by Ethambutol Peptidoglycan Peptidoglycan Synthesis RNA_Polymerase RNA Polymerase Rifampicin Rifampicin RNA_Polymerase->Rifampicin Inhibited by Rifampicin DNA_Gyrase DNA Gyrase Fluoroquinolones Fluoroquinolones DNA_Gyrase->Fluoroquinolones Inhibited by Fluoroquinolones Ribosome Ribosome Spectinamides Spectinamides Ribosome->Spectinamides Inhibited by Spectinamides ATP_Synthase ATP Synthase Bedaquiline Bedaquiline ATP_Synthase->Bedaquiline Inhibited by Bedaquiline Unknown_Target This compound (Mechanism not fully elucidated)

Caption: Key molecular targets for anti-tuberculosis drugs.

Experimental Protocols

The data presented in this guide are typically generated using standardized and reproducible laboratory methods as outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of Drug Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: A standardized inoculum of the M. tuberculosis strain is prepared from a fresh culture, with the turbidity adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the serially diluted drug is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 37°C for a period of 12 to 18 days.[3]

  • Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.[3]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is plated onto an appropriate agar (B569324) medium (e.g., Middlebrook 7H11).

  • Incubation: The agar plates are incubated at 37°C until growth is visible in the control cultures.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

G cluster_mic MIC Determination cluster_mbc MBC Determination prep_dilutions Prepare Serial Drug Dilutions in 96-well plate inoculate_plate Inoculate Plate prep_dilutions->inoculate_plate prep_inoculum_mic Prepare Standardized Bacterial Inoculum prep_inoculum_mic->inoculate_plate incubate_plate_mic Incubate Plate (37°C, 12-18 days) inoculate_plate->incubate_plate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_plate_mic->read_mic subculture Subculture from clear wells (from MIC plate) read_mic->subculture Proceed with clear wells plate_agar Plate on Agar Medium subculture->plate_agar incubate_agar Incubate Agar Plates plate_agar->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for determining MIC and MBC values.

Time-Kill Assay

This assay measures the rate of bacterial killing over time in the presence of an antibiotic.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as for the MIC assay.

  • Exposure: The bacterial suspension is added to flasks containing broth with the antibiotic at various concentrations (e.g., 1x, 4x, 8x MIC) and a control flask without the antibiotic.

  • Incubation and Sampling: The flasks are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot is removed from each flask.

  • Quantification: Serial dilutions of each aliquot are plated on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: A time-kill curve is generated by plotting the log10 CFU/mL against time for each antibiotic concentration.

G Time-Kill Assay Workflow cluster_sampling Sampling at Time Points (0, 2, 4, 8, 24, 48h) start Prepare Standardized Bacterial Inoculum exposure Expose Bacteria to Different Antibiotic Concentrations (e.g., 0x, 1x, 4x, 8x MIC) start->exposure incubation Incubate at 37°C with Shaking exposure->incubation t0 T=0 t2 T=2 t4 T=4 t_n T=n quantification Perform Serial Dilutions and Plate on Agar t0->quantification Sample t2->quantification Sample t4->quantification Sample t_n->quantification Sample count_cfu Incubate Plates and Count CFU/mL quantification->count_cfu analysis Plot log10(CFU/mL) vs. Time to Generate Time-Kill Curve count_cfu->analysis

Caption: Workflow for conducting a time-kill assay.

References

Navigating the In Vivo Landscape of Tuberculosis Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antibacterial agents to combat the global threat of tuberculosis (TB) necessitates a rigorous evaluation of their in-vivo efficacy compared to existing treatments. While "Antibacterial agent 216" has demonstrated promising in-vitro activity against Mycobacterium tuberculosis, particularly in combination with first-line drugs, a comprehensive understanding of its performance in a living organism is paramount for its progression as a potential therapeutic.[1][2]

Currently, there is a notable absence of publicly available in vivo studies for "this compound." This guide, therefore, serves as a foundational template, illustrating a comparative framework using established first-line anti-tuberculosis drugs—Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol—alongside a novel agent, GSK2556286, as a proxy for an agent in development. This guide is intended to provide a blueprint for the future evaluation of "this compound" and other novel candidates, emphasizing standardized data presentation and detailed experimental context.

Comparative In Vivo Efficacy of Anti-Tuberculosis Agents

The following tables summarize the in vivo efficacy of several anti-tuberculosis agents from studies utilizing murine models of Mycobacterium tuberculosis infection. It is crucial to note that direct comparison of data across different studies can be challenging due to variations in experimental protocols.

Table 1: Efficacy of First-Line Anti-Tuberculosis Drugs in a Murine Model

DrugAnimal ModelDosage & RouteTreatment DurationEfficacy (Log10 CFU Reduction in Lungs vs. Control)Reference
IsoniazidBALB/c Mice25 mg/kg, oral gavage4 weeks~2.0[3]
RifampicinBALB/c Mice10 mg/kg, oral gavage4 weeks~1.5[3]
PyrazinamideBALB/c Mice150 mg/kg, oral gavage4 weeks~1.0[4]
EthambutolBALB/c Mice100 mg/kg, oral gavage4 weeks~1.0[3]

Table 2: Efficacy of a Novel Anti-Tuberculosis Agent in a Murine Model

DrugAnimal ModelDosage & RouteTreatment DurationEfficacy (Log10 CFU Reduction in Lungs vs. Control)Reference
GSK2556286BALB/c Mice50 mg/kg, oral2 monthsSignificant reduction (P < 0.001) when added to Bedaquiline + Pretomanid[5][6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of in vivo studies. Below are generalized protocols based on common practices in the field.

Murine Model of Tuberculosis Infection

A common in vivo model for testing anti-tuberculosis agents involves the aerosol infection of mice.

  • Animal Model: Specific pathogen-free BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the development of a chronic infection.

  • Drug Administration: Drugs are administered daily or intermittently via oral gavage or in formulated chow.

  • Efficacy Assessment: At specified time points, mice are euthanized, and the bacterial load in the lungs and spleen is quantified by plating serial dilutions of organ homogenates on nutrient agar (B569324) and counting colony-forming units (CFUs).

Mechanism of Action Pathways

Understanding the molecular targets and pathways of antibacterial agents is crucial for drug development and for predicting potential resistance mechanisms.

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibits NADH NADH NADH->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for

Mechanism of action of Isoniazid.

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[8][9][10] The activated form then inhibits InhA, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[8][9]

Rifampicin_Mechanism Rifampicin Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) Rifampicin->RNAP Binds to and inhibits Transcription Transcription (RNA Synthesis) RNAP->Transcription Catalyzes Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for Pyrazinamide_Mechanism PZA Pyrazinamide (Prodrug) PncA pncA (Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (Active form) PncA->POA PanD PanD (Aspartate decarboxylase) POA->PanD Inhibits Energy_Metabolism Membrane Transport & Energy Metabolism POA->Energy_Metabolism Disrupts Acidic_pH Acidic pH Environment (e.g., within macrophages) Acidic_pH->PZA Enhances activity CoA_Synthesis Coenzyme A Biosynthesis PanD->CoA_Synthesis Essential for Ethambutol_Mechanism Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibits Arabinogalactan Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan Catalyzes Mycolyl_Arabinogalactan Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan->Mycolyl_Arabinogalactan Essential for Cell_Wall_Permeability Increased Cell Wall Permeability Mycolyl_Arabinogalactan->Cell_Wall_Permeability Inhibition leads to Experimental_Workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_data Data Analysis and Comparison Infection Animal Model Infection (e.g., Murine Aerosol Infection with M. tb) Treatment Treatment Initiation (Novel Agent vs. Standard of Care vs. Vehicle Control) Infection->Treatment Monitoring In-life Monitoring (Clinical Signs, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Organ Bacterial Load - CFU enumeration) Monitoring->Endpoint Efficacy Efficacy Comparison (Log CFU Reduction) Endpoint->Efficacy Toxicity Toxicity Assessment (Histopathology, Biomarkers) Endpoint->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Efficacy->PK_PD Toxicity->PK_PD Decision Go/No-Go Decision for Further Development PK_PD->Decision

References

Comparative Analysis of Antibacterial Agent 216 (Tetrahydropyrimidinethione Derivative)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of "Antibacterial agent 216," a tetrahydropyrimidinethione derivative identified as "Compound 2a" in recent anti-tuberculosis research, against standard and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. The analysis is based on publicly available experimental data.

Comparative Performance Analysis

"this compound" (hereafter referred to as Compound 2a) has demonstrated notable in vitro activity against Mycobacterium tuberculosis. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), is presented below in comparison to first-line anti-tuberculosis drugs.

Compound M. tuberculosis H37Rv MIC (µg/mL) MDR M. tuberculosis MIC (µg/mL) Reference
Compound 2a (Tetrahydropyrimidinethione) 32128[1][2]
Isoniazid (B1672263) 0.06>4[3]
Rifampicin 0.25>8[3]

MDR (Multi-Drug-Resistant) strain is resistant to at least isoniazid and rifampicin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for Compound 2a was conducted using the Resazurin (B115843) Microtiter Assay (REMA). This method is a colorimetric assay that provides a rapid and sensitive measure of bacterial viability.

Resazurin Microtiter Assay (REMA) Protocol for M. tuberculosis

  • Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial two-fold dilutions of the test compound (e.g., Compound 2a) in a suitable liquid medium for M. tuberculosis, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[4]

  • Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv or an MDR strain) is prepared to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum concentration in the wells.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then sealed and incubated at 37°C for a period of 7-10 days.[4]

  • Addition of Resazurin: After the incubation period, a solution of resazurin sodium salt is added to each well.[4]

  • Result Interpretation: The plates are incubated for an additional 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates the presence of viable, metabolically active bacteria. The MIC is determined as the lowest concentration of the compound that prevents this color change.[4]

Mandatory Visualizations

Experimental Workflow: Resazurin Microtiter Assay (REMA)

REMA_Workflow prep_plate Prepare 96-well plate serial_dil Serial dilution of Compound 2a prep_plate->serial_dil add_inoculum Inoculate wells prep_inoculum Prepare M. tuberculosis inoculum prep_inoculum->add_inoculum incubate Incubate at 37°C (7-10 days) add_inoculum->incubate add_resazurin Add Resazurin solution incubate_read Incubate (24-48h) add_resazurin->incubate_read read_results Read MIC (lowest concentration with no color change) incubate_read->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA method.

Proposed Signaling Pathway Inhibition

Compound 2a is suggested to target thymidylate kinase (TMPK), a crucial enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis.[1][5] Inhibition of this enzyme disrupts the supply of thymidine (B127349) triphosphate (dTTP), a necessary building block for DNA replication, ultimately leading to the cessation of bacterial growth.

Thymidylate_Kinase_Pathway cluster_pathway M. tuberculosis DNA Synthesis Pathway cluster_inhibition Mechanism of Action dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP Thymidylate Kinase (TMPK) dTTP dTTP dTDP->dTTP NDP Kinase DNA DNA Synthesis dTTP->DNA agent Compound 2a inhibition Inhibition dTMP_dTDP_edge dTMP_dTDP_edge inhibition->dTMP_dTDP_edge

Caption: Inhibition of the thymidylate kinase pathway in M. tuberculosis by Compound 2a.

References

Safety Operating Guide

Proper Disposal of Antibacterial Agent 216: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Logistical Information

In the absence of a specific SDS, "Antibacterial agent 216" must be treated as a substance with unknown hazards. The following general safety precautions should be implemented immediately:

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Handling and Storage:

  • All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of any dust or fumes.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and secure location, away from incompatible materials.

Step-by-Step Disposal Protocol

  • Obtain the Safety Data Sheet (SDS): This is the most critical step. Contact the supplier, MedChemExpress, and request the SDS for product number HY-13756R . The SDS will provide specific details on the chemical's hazards, handling, and required disposal methods.

  • Consult Your Institutional Environmental Health and Safety (EHS) Department: Your EHS department is the definitive resource for chemical waste disposal. Provide them with the name of the substance and, once obtained, a copy of the SDS. They will provide guidance based on your institution's policies and local, state, and federal regulations.

  • Waste Segregation and Labeling: Following the instructions from your EHS department and the SDS, segregate the "this compound" waste. This will likely involve placing it in a designated, sealed, and clearly labeled hazardous waste container.

  • Arrange for Pickup and Disposal: Your EHS department will have a scheduled pickup for hazardous waste. Ensure all institutional procedures for waste manifest and handover are followed correctly.

Under no circumstances should "this compound" be disposed of down the drain or in regular trash.

Quantitative Data

No quantitative data regarding the specific disposal parameters for "this compound" is publicly available. This information will be detailed in the Safety Data Sheet.

Experimental Protocols

There are no publicly available experimental protocols for the neutralization or disposal of "this compound." Attempting to neutralize the agent without a validated protocol and a full understanding of its chemical properties is strongly discouraged.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of "this compound."

start Start: Disposal of This compound sds_check Do you have the Safety Data Sheet (SDS)? start->sds_check obtain_sds Contact MedChemExpress for SDS of HY-13756R sds_check->obtain_sds No review_sds Review SDS for Disposal Information sds_check->review_sds Yes obtain_sds->review_sds contact_ehs Consult Institutional EHS Department review_sds->contact_ehs follow_guidance Follow EHS and SDS Disposal Procedures contact_ehs->follow_guidance waste_disposal Dispose via Approved Hazardous Waste Stream follow_guidance->waste_disposal end End: Safe and Compliant Disposal waste_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Logistical Information for Handling Antibacterial Agent 216

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Antibacterial Agent 216. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The required PPE varies depending on the specific procedures and the potential for aerosol generation.

Hazard CategoryRequired Personal Protective Equipment
Standard Handling Laboratory coat or gown, safety glasses, and gloves.[1]
Risk of Splash or Spray Face shield or goggles, surgical mask, laboratory coat, and gloves.[2]
Potential for Aerosol Generation Class I or Class II biological safety cabinet, respiratory protection (e.g., N95 respirator), laboratory coat, and gloves.[1]
Handling of Sharps Use of puncture-resistant gloves and careful handling to avoid self-inoculation.[1]
Decontamination and Spill Management

Effective decontamination procedures are essential for maintaining a safe laboratory environment. The following table outlines recommended disinfectants and their proper use.

DisinfectantConcentrationApplication and Contact Time
Ethanol (B145695) 70%For wiping down work surfaces before and after use.
Bleach (Sodium Hypochlorite) 10%For covering spills of cultures. Allow a short contact time before cleaning.
Phenolic Formulations As per manufacturer's instructionsFor saturating towels placed over a spill for at least 15 minutes.[3]

Experimental Protocols

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Don the appropriate PPE as outlined in the table above.[1][2]

    • Disinfect the work area with 70% ethanol before commencing any work.

    • Ensure all necessary materials are within reach to minimize movement and potential for contamination.

  • Handling and Manipulation:

    • All manipulations of this compound that may generate aerosols should be conducted within a certified biological safety cabinet.[1]

    • Use sterile pipettes with bulbs or pipetting devices for all liquid transfers; never pipette by mouth.

    • Keep all containers with the agent sealed when not in immediate use.

  • Post-Handling:

    • Decontaminate all work surfaces with a suitable disinfectant such as 70% ethanol or 10% bleach solution.

    • Dispose of all contaminated materials in designated biohazard waste containers.[4]

    • Remove gloves and wash hands thoroughly with disinfectant soap before leaving the laboratory.[3]

Waste Disposal Plan

All materials that have come into contact with this compound must be treated as biohazardous waste.

  • Sharps: Needles, syringes, and other sharp objects must be placed in a leak- and puncture-resistant sharps container.[1]

  • Solid Waste: Contaminated lab coats, gloves, petri dishes, and other solid materials should be placed in a biohazard autoclave bag.[4]

  • Liquid Waste: Liquid cultures and contaminated fluids should be decontaminated with an appropriate disinfectant (e.g., 10% bleach solution) before disposal down the drain, in accordance with institutional guidelines.

  • Final Disposal: All biohazard waste must be sterilized, typically by autoclaving, before being disposed of with regular waste.

Emergency Procedures
  • Accidental Spill:

    • Immediately alert others in the vicinity.

    • Cover the spill with paper towels.

    • Saturate the paper towels with a 10% bleach solution or other appropriate disinfectant.[3]

    • Allow a contact time of at least 15 minutes.[3]

    • Wearing gloves, carefully clean up the materials and dispose of them in a biohazard bag.[3]

    • Wipe the area again with disinfectant.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

In all cases of personal exposure, report the incident to the laboratory supervisor and seek medical attention as necessary.

Visualized Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Risk Assessment B Select & Don PPE A->B D Manipulate Agent in BSC B->D C Disinfect Work Area E Use Sterile Technique C->E I Spill D->I J Exposure D->J F Decontaminate Surfaces E->F G Dispose of Waste F->G H Remove PPE & Wash Hands G->H K Follow Emergency Protocol I->K J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.